2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQHYJGUDCKCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681369 | |
| Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261837-34-6 | |
| Record name | 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
This technical guide provides a detailed, expert-led exploration of a robust and efficient synthetic route to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a substituted biaryl carboxylic acid. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for forging carbon-carbon bonds.[1][2] This document delves into the strategic retrosynthetic analysis, the mechanistic underpinnings of the catalytic cycle, a detailed experimental protocol, and practical field insights for optimization and troubleshooting. The intended audience includes researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of this transformation.
Strategic Design: Retrosynthetic Analysis
The rational design of a synthetic route begins with retrosynthesis. For a biaryl compound like the target molecule, the most logical disconnection is the C-C bond linking the two aromatic rings. This approach is the foundation of palladium-catalyzed cross-coupling strategies.[1][3] This disconnection yields two key synthons: an electrophilic aryl halide and a nucleophilic organoboron species.
Specifically, the target molecule is broken down into a 2-fluorobenzoic acid derivative and a 3-(trifluoromethoxy)phenyl derivative. The most strategically sound precursors are identified as 2-Fluoro-4-bromobenzoic acid (the aryl halide partner) and (3-trifluoromethoxyphenyl)boronic acid (the organoboron partner). This choice is predicated on the commercial availability and stability of these starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the chosen forward-synthesis pathway. It involves the palladium-catalyzed coupling of the aryl bromide with the arylboronic acid in the presence of a base.[2] This reaction is renowned for its mild conditions, high functional group tolerance (importantly, tolerating the carboxylic acid moiety), and the low toxicity of its boron-containing byproducts.[4]
The overall transformation is as follows:
Image depicting the chemical reaction of 2-Fluoro-4-bromobenzoic acid with (3-trifluoromethoxyphenyl)boronic acid, catalyzed by a Palladium complex and a base, to yield 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
Mechanism Deep Dive: The Palladium Catalytic Cycle
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Fluoro-4-bromobenzoic acid, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of phosphine ligand on the palladium center.[1][5]
-
Transmetalation : The base activates the organoboron compound, forming a more nucleophilic boronate species. This species then transfers its organic group (the 3-trifluoromethoxyphenyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Experimental Protocol
This protocol is a representative procedure and may require optimization for specific laboratory conditions or scales.
Materials & Reagents:
-
2-Fluoro-4-bromobenzoic acid
-
(3-trifluoromethoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-bromobenzoic acid (1.0 eq), (3-trifluoromethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition : Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[4]
-
Heating : Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.[4]
-
Combine the organic extracts and wash with water, followed by brine.
-
-
Purification :
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
-
Data Summary and Reagent Table
| Reagent | M.W. ( g/mol ) | Molar Eq. | Sample Amount (mmol) | Sample Mass/Vol. |
| 2-Fluoro-4-bromobenzoic acid | 219.01 | 1.0 | 5.0 | 1.095 g |
| (3-trifluoromethoxyphenyl)boronic acid | 205.93 | 1.2 | 6.0 | 1.236 g |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.15 | 173 mg |
| K₂CO₃ | 138.21 | 3.0 | 15.0 | 2.073 g |
| 1,4-Dioxane | 88.11 | - | - | 20 mL |
| Water | 18.02 | - | - | 5 mL |
Field Insights & Troubleshooting
-
Catalyst Choice : While Pd(PPh₃)₄ is a classic choice, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or a pre-catalyst source can significantly accelerate the reaction, especially with challenging substrates.[1][3][5]
-
Base Sensitivity : The carboxylic acid group is generally tolerant, but if base-sensitive functional groups are present, weaker bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be employed.[5]
-
Low Yields : If the reaction stalls, potential causes include catalyst decomposition or incomplete transmetalation. Ensuring thoroughly degassed solvents is crucial to prevent catalyst oxidation. A fresh charge of catalyst can sometimes restart a stalled reaction.
-
Side Reactions : A common side reaction is the homocoupling of the boronic acid. This can be minimized by using the correct stoichiometry (a slight excess of the boronic acid) and ensuring an efficient catalytic system.
-
Purification : The acidic nature of the product allows for a straightforward acid-base workup to remove neutral impurities. If the final product is difficult to crystallize, silica gel chromatography is a reliable alternative.
Conclusion
The synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group compatibility, and operational simplicity. By understanding the underlying mechanism and key reaction parameters, researchers can reliably produce this and other complex biaryl molecules for applications in drug discovery, materials science, and beyond.
References
- Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide leverages predictive modeling and data from structurally similar compounds to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers predicted properties, a plausible synthetic route, and standardized protocols for experimental determination of key parameters.
Introduction and Molecular Structure
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated biaryl carboxylic acid. Its structure, featuring a fluorinated benzoic acid core linked to a trifluoromethoxy-substituted phenyl ring, suggests potential for unique electronic and conformational properties that are highly sought after in the design of novel therapeutic agents and functional materials. The strategic placement of fluorine and trifluoromethoxy groups can significantly influence metabolic stability, binding affinity, and lipophilicity.
This document serves as a foundational resource, providing predicted physicochemical characteristics and outlining robust methodologies for their empirical validation.
Molecular Structure:
Caption: Chemical structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
Predicted Physicochemical Properties
Given the absence of comprehensive experimental data, the following table summarizes the predicted physicochemical properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. These values were derived from computational models and provide a strong baseline for experimental design.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₄H₈F₄O₃ | - |
| Molecular Weight | 300.21 g/mol | - |
| pKa | ~3.5 - 4.0 | Computational Prediction[1][2][3] |
| logP | ~4.5 - 5.0 | Computational Prediction[4][5][6] |
| Appearance | White to off-white solid | Inferred from analogs[7] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol. | Inferred from analogs and general properties of similar compounds. |
Synthesis Pathway: A Hypothetical Approach via Suzuki Coupling
A highly plausible and efficient synthetic route to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[8][9][10][11]
The proposed synthesis would involve the coupling of 2-Fluoro-4-bromobenzoic acid (CAS: 112704-79-7)[12][13] with 3-(trifluoromethoxy)phenylboronic acid (CAS: 179113-90-7).[7][14][15][16]
Caption: Proposed synthesis of the target compound via Suzuki coupling.
Experimental Protocols for Physicochemical Property Determination
To facilitate the empirical validation of the predicted properties, this section provides detailed, step-by-step methodologies for determining the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).
Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[17][18][19][20][21]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and dissolve it in a suitable solvent mixture (e.g., methanol/water) to a final concentration of approximately 1 mM.
-
Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration: Begin the titration by adding small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M).
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.
Determination of logP via the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (logP).[22][23][24][25][26]
Caption: Workflow for logP determination by the shake-flask method.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in the pre-saturated n-octanol.
-
Partitioning: In a flask, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the flask for an extended period (e.g., 1-2 hours) to ensure the compound has fully partitioned between the two phases. Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Safety and Handling
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. While experimental data is currently limited, the predictive models and proposed synthetic and analytical methodologies herein offer a robust starting point for researchers. The unique structural motifs of this compound warrant further investigation into its potential applications in drug discovery and materials science.
References
-
Rowan's Free Online pKa Calculator. [Link]
-
MolGpKa: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
The Royal Society of Chemistry - Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
Semantic Scholar - Prediction of Physicochemical Properties of Organic Compounds from 2D Molecular Structure – Fragment Methods vs. LFER Models. [Link]
-
bio.tools - MolGpKa. [Link]
-
ACS Publications - Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]
-
Virtual Computational Chemistry Laboratory - On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
ACS Publications - Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]
-
Semantic Scholar - New Synthesis of Biaryls via Rh‐Catalyzed Decarbonylative Suzuki‐Coupling of Carboxylic Anhydrides with Arylboroxines. [Link]
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Virtual Computational Chemistry Laboratory - On-line Software. [Link]
-
ResearchGate - Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. [Link]
-
ACS Publications - MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]
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Cambridge MedChem Consulting - LogP/D. [Link]
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ECETOC - APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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PubChem - 2-Bromo-4-fluorobenzoic acid. [Link]
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ACD/Labs - Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
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PMC - Development of Methods for the Determination of pKa Values. [Link]
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Molinspiration - logP - octanol-water partition coefficient calculation. [Link]
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Virtual logP On-line. [Link]
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Chemaxon - Calculators & Predictors. [Link]
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protocols.io - LogP / LogD shake-flask method. [Link]
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PMC - A High-Throughput Method for Lipophilicity Measurement. [Link]
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Encyclopedia.pub - Methods for Determination of Lipophilicity. [Link]
-
DergiPark - Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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ACS Publications - Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. [Link]
-
CompuDrug - PrologP. [Link]
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ResearchGate - Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
Lokey Lab Protocols - Shake Flask logK. [Link]
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An In-Depth Technical Guide to 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into drug candidates has become a cornerstone for optimizing pharmacological profiles. The unique electronic properties of fluorine—its high electronegativity and small atomic radius—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Within this context, biaryl scaffolds, particularly those featuring fluorinated benzoic acid motifs, represent a privileged class of structures. This guide provides a comprehensive technical overview of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid , a key building block in the synthesis of complex therapeutic agents.
This compound, identified by the CAS Number 926222-59-5 , embodies the convergence of several critical structural features: a fluorinated benzoic acid, a biaryl linkage, and a trifluoromethyl group.[3] The trifluoromethyl group, in particular, is a widely used functional group in pharmaceuticals, known to enhance metabolic stability and membrane permeability.[4] This guide will delve into the synthesis, physicochemical properties, and applications of this versatile intermediate, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is paramount for its effective utilization in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 926222-59-5 | [3] |
| Molecular Formula | C₁₄H₈F₄O₂ | [3] |
| Molecular Weight | 284.21 g/mol | [3] |
| IUPAC Name | 2-Fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid | |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically ≥98% | [3] |
The presence of the fluorine atom at the 2-position of the benzoic acid ring influences the acidity of the carboxylic acid group and can participate in crucial hydrogen bonding interactions with biological targets. The trifluoromethyl group on the second phenyl ring significantly increases lipophilicity, which can be advantageous for cell permeability and crossing the blood-brain barrier.[5]
Synthesis of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid: A Two-Step Approach
The synthesis of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is most effectively achieved through a two-step process, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This approach offers high yields and functional group tolerance.[6][7]
Step 1: Suzuki-Miyaura Cross-Coupling
The initial step involves the coupling of a suitable brominated benzoic acid ester with a trifluoromethyl-substituted phenylboronic acid. A representative starting material is methyl 2-fluoro-4-bromobenzoate.
Reaction Scheme:
Sources
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- 2. orgsyn.org [orgsyn.org]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in Organic Solvents
Introduction
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a complex aromatic molecule featuring multiple functional groups that contribute to its unique physicochemical properties. As a fluorinated benzoic acid derivative, it holds potential as a building block in medicinal chemistry and materials science.[1][2] The strategic placement of fluorine atoms and a trifluoromethoxy group can significantly influence molecular interactions, thereby affecting properties like lipophilicity and metabolic stability.[1][3] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals. Solubility data is critical for designing synthetic routes, developing purification strategies, formulating drug products, and conducting various in vitro and in vivo studies.[4][5]
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. It details a robust experimental protocol for solubility determination, presents representative solubility data in a range of organic solvents, and offers insights into the molecular interactions governing its solubility.
Physicochemical Properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is not extensively published, we can infer its likely characteristics based on its structural motifs and data from analogous compounds.[6][7][8]
Table 1: Estimated Physicochemical Properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
| Property | Estimated Value/Characteristic | Influence on Solubility |
| Molecular Formula | C₁₄H₈F₄O₃ | Provides the elemental composition. |
| Molecular Weight | 300.21 g/mol [9] | Larger molecules can sometimes be less soluble.[10] |
| Appearance | White to off-white solid | Physical state at ambient temperature. |
| Melting Point | 160-175 °C (estimated) | A higher melting point can suggest stronger crystal lattice energy, which may lead to lower solubility. |
| pKa | 3.0 - 4.0 (estimated) | The acidic nature of the carboxylic acid group will significantly impact solubility in protic and basic solvents. |
| logP | ~4.1 (calculated)[9] | The positive logP value suggests a lipophilic (fat-soluble) nature, indicating better solubility in nonpolar organic solvents. |
| Hydrogen Bond Donors | 1 (from carboxylic acid)[9] | The ability to donate a hydrogen bond is crucial for interactions with protic solvents. |
| Hydrogen Bond Acceptors | 3 (from oxygens and fluorine) | The ability to accept hydrogen bonds allows for interactions with a wide range of solvents. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][11][12] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to achieve saturation.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid into a series of glass vials. An excess is necessary to ensure a saturated solution is formed.[12][13]
-
Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.[14]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, to mimic ambient or physiological conditions, respectively.[13]
-
Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[13] A preliminary time-course experiment can determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.[4]
-
Carefully aspirate an aliquot of the clear supernatant for analysis. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) can also be used.[15]
-
-
Quantification:
-
Prepare a series of calibration standards of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid of known concentrations in the respective solvent.
-
Analyze the supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the compound in the saturated supernatant by interpolating its analytical response from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Solubility Profile of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
The following table presents representative solubility data for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in a variety of common organic solvents. This data is illustrative and based on the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[5][10]
Table 2: Representative Solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | > 50 |
| Ethanol | 24.5 | > 50 | |
| Isopropanol | 19.9 | 20 - 40 | |
| Water | 80.1 | < 0.1 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | |
| Acetonitrile | 37.5 | 10 - 20 | |
| Acetone | 20.7 | 30 - 50 | |
| Tetrahydrofuran (THF) | 7.6 | 40 - 60 | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | 5 - 10 |
| Toluene | 2.4 | < 1 | |
| Hexane | 1.9 | < 0.1 |
Discussion of Solubility Trends
The solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is governed by a balance of intermolecular forces between the solute and solvent molecules.
-
High Solubility in Polar Aprotic Solvents (DMSO, DMF): The high solubility in solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions. The polar nature of the solvent molecules effectively solvates the polar regions of the benzoic acid derivative. The carbonyl group and the trifluoromethoxy group contribute significantly to the molecule's polarity.
-
High Solubility in Alcohols (Methanol, Ethanol): The carboxylic acid group of the solute can act as both a hydrogen bond donor and acceptor, leading to strong hydrogen bonding with alcohol solvents. This is a primary driver for its high solubility in these solvents.
-
Moderate Solubility in Other Polar Solvents (Acetone, THF, Acetonitrile): These solvents can engage in dipole-dipole interactions and, in the case of acetone and THF, act as hydrogen bond acceptors for the carboxylic acid proton. The solubility is generally good but may be lower than in DMSO or alcohols due to less effective hydrogen bonding capabilities.
-
Low Solubility in Nonpolar Solvents (Toluene, Hexane): The overall polarity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, arising from the carboxylic acid, fluorine, and trifluoromethoxy groups, makes it poorly soluble in nonpolar solvents. The energy required to break the solute-solute interactions (crystal lattice energy) is not sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.
-
Very Low Solubility in Water: Despite being a polar protic solvent, the large, nonpolar aromatic rings and the trifluoromethoxy group give the molecule a significant hydrophobic character (high logP). This hydrophobicity dominates, leading to very poor aqueous solubility. The molecule's acidic nature means its solubility would be significantly higher in aqueous basic solutions due to the formation of a more soluble salt.[16][17]
Molecular Interactions Diagram
Caption: Key intermolecular forces influencing solubility.
Practical Applications of Solubility Data
-
Process Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for reaction, crystallization, and purification, optimizing yield and purity.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of the feasibility of different dosage forms (e.g., oral, injectable).
-
Analytical Method Development: The choice of solvent is critical for preparing samples for analysis by techniques such as HPLC and NMR.
-
Preclinical Studies: Understanding solubility in biocompatible solvents is essential for preparing dosing solutions for in vitro and in vivo assays.
Conclusion
This technical guide has outlined the key aspects of the solubility of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in organic solvents. The presence of both polar functional groups and a large hydrophobic scaffold results in a nuanced solubility profile, with high solubility in polar aprotic and protic solvents and low solubility in nonpolar and aqueous media. The provided experimental protocol for the shake-flask method offers a reliable approach for obtaining precise solubility data, which is indispensable for the effective application of this compound in research and development.
References
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- SAFETY D
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theoretical studies on 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
An In-depth Technical Guide to the Theoretical Study of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
This technical guide provides a comprehensive framework for the theoretical investigation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. Designed for researchers, computational chemists, and professionals in drug development, this document outlines the core computational methodologies for characterizing the structural, electronic, and potential biological properties of this novel molecule. By leveraging established quantum chemical and molecular modeling techniques, we present a self-validating system of protocols that ensures scientific rigor and actionable insights.
Introduction: The Rationale for a Theoretical Deep Dive
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a compound of significant interest, combining several key pharmacophores: a benzoic acid moiety, a fluorine substituent, and a trifluoromethoxy-substituted phenyl ring. Fluorinated benzoic acid derivatives are recognized for their diverse applications, serving as precursors for agrochemicals, pharmaceuticals, and advanced materials.[1][2][3] The strategic incorporation of fluorine and trifluoromethyl/trifluoromethoxy groups can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6]
Given the synthetic and financial investment required for novel chemical entities, a robust theoretical pre-evaluation is not merely an academic exercise but a critical component of modern research and development. In silico analysis allows for the prediction of molecular properties, guiding experimental design and prioritizing candidates with the highest potential for success. This guide details the theoretical workflows necessary to build a comprehensive profile of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, from its fundamental conformational landscape to its potential interactions with protein targets.
Part 1: Conformational Landscape and Structural Analysis
The first step in understanding any molecule is to define its three-dimensional structure and conformational preferences. The relative orientation of the carboxylic acid group, the fluoro substituent, and the trifluoromethoxyphenyl group can significantly impact its properties. Density Functional Theory (DFT) is a powerful tool for exploring these potential energy surfaces.[1][2][7]
Experimental Protocol: Conformational Analysis via Potential Energy Surface (PES) Scan
-
Initial Structure Generation: Construct the 3D structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid using a molecular builder (e.g., GaussView, Avogadro).
-
Selection of Torsional Angles: Identify the key rotatable bonds that define the molecule's conformational flexibility. For this molecule, the critical dihedral angles are:
-
τ1 (C-C-C=O): Rotation of the carboxylic acid group relative to the benzene ring.
-
τ2 (O=C-O-H): Rotation around the C-O bond within the carboxylic acid, defining cis and trans conformers.
-
τ3 (C-O-C-C): Rotation of the trifluoromethoxyphenyl group relative to the benzoic acid core.
-
-
Computational Method: Employ the B3LYP hybrid functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for organic molecules.[1][2]
-
PES Scan Execution:
-
Perform a relaxed PES scan in a computational chemistry package (e.g., Gaussian 16).[7]
-
Systematically vary the selected dihedral angles (e.g., in 10° or 15° increments) while allowing all other geometric parameters to optimize at each step.
-
-
Analysis of Results:
-
Plot the relative energy versus the dihedral angle(s) to visualize the potential energy landscape.
-
Identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent transition states between conformers.
-
The global minimum represents the most stable, and therefore most abundant, conformation of the isolated molecule.
-
Expected Insights and Data Presentation
The conformational analysis is expected to reveal the most stable arrangement of the functional groups. For instance, an intramolecular hydrogen bond between the ortho-fluorine and the carboxylic acid hydrogen might stabilize a particular conformer.[8] The results should be summarized in a table for clarity.
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kJ/mol) |
| 1 (Global Minimum) | ~0° | ~180° (trans) | 0.00 |
| 2 | ~180° | ~180° (trans) | X.XX |
| 3 | ~0° | ~0° (cis) | Y.YY |
Note: This table is illustrative. Actual values would be derived from the PES scan.
Visualization: Conformational Analysis Workflow
Caption: Workflow for Conformational Analysis using PES Scan.
Part 2: Quantum Chemical Characterization
Once the lowest energy conformer is identified, a full geometry optimization and subsequent property calculations can be performed. These calculations provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic signatures.
Experimental Protocol: Geometry Optimization and Property Calculation
-
Geometry Optimization:
-
Using the coordinates of the global minimum conformer from the PES scan as the starting point, perform a full geometry optimization at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate an MEP surface to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.
-
-
Vibrational Frequency Analysis:
-
The frequency calculation not only confirms the minimum energy structure but also provides the theoretical vibrational frequencies and IR intensities, which can be compared with experimental IR spectra.
-
Key Electronic and Structural Parameters
The calculations will yield a wealth of quantitative data. This data should be tabulated for easy reference and comparison with related molecules.
| Parameter | Calculated Value | Significance |
| Optimized Bond Length (C=O) | e.g., 1.21 Å | Indicator of bond strength and character. |
| Optimized Bond Angle (O-C=O) | e.g., 122° | Defines the local geometry of the carboxyl group. |
| Dihedral Angle (C-C-C=O) | e.g., 0.5° | Confirms the planarity or non-planarity of the carboxyl group relative to the ring.[9] |
| EHOMO | e.g., -7.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | e.g., -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | e.g., 5.7 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |
Visualization: From Structure to Properties
Caption: Relationship between optimized structure and calculated properties.
Part 3: Potential Biological Activity via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[4] This method can provide crucial insights into the potential biological activity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid by identifying likely protein partners and key binding interactions. Given that many fluorinated benzoic acids exhibit anti-inflammatory properties, a relevant target could be a cyclooxygenase (COX) enzyme.[5]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.
-
Prepare the protein using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro): remove water molecules, add hydrogen atoms, and assign charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
-
Assign charges and define rotatable bonds. The ligand must be converted to a suitable file format (e.g., .pdbqt for AutoDock Vina).[10]
-
-
Binding Site Definition:
-
Define the binding site (the "grid box") on the protein. This is typically centered on the active site occupied by a co-crystallized native ligand.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock Vina. The program will sample numerous conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses.
-
Examine the predicted binding energy (in kcal/mol), where a lower value indicates a more favorable interaction.
-
Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Interpreting Docking Results
The output of a docking simulation provides a hypothesis about the binding mode and affinity. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.
| Parameter | Result | Interpretation |
| Binding Energy | e.g., -8.5 kcal/mol | A strong predicted binding affinity to the target protein. |
| Key Interacting Residues | e.g., Arg120, Tyr355, Ser530 | Identifies the specific amino acids in the active site that stabilize the ligand. |
| Interaction Types | e.g., H-bond with Ser530 | The carboxylic acid group forms a hydrogen bond, mimicking the interaction of native substrates. |
Visualization: Molecular Docking Protocol
Caption: A standard workflow for molecular docking studies.
Conclusion
The theoretical study of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, following the protocols outlined in this guide, provides a powerful, cost-effective method for generating a comprehensive molecular profile. By systematically analyzing its conformational preferences, electronic properties, and potential protein interactions, researchers can make informed decisions, streamline experimental efforts, and accelerate the discovery process. This in-depth computational approach, grounded in the principles of quantum chemistry and molecular modeling, is an indispensable tool in modern chemical and pharmaceutical research.
References
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Gonalves, P. F. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]
-
Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Journal of Molecular Spectroscopy. Available at: [Link]
-
Gonalves, P. F. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Pharma Focus Asia. Available at: [Link]
-
Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Journal of Molecular Spectroscopy. Available at: [Link]
-
Yamuna, T. S., et al. (2013). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. Acta Crystallographica Section E. Available at: [Link]
-
Yamuna, T. S., et al. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E. Available at: [Link]
-
Tasi, D., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules. Available at: [Link]
-
CSIR-NIScPR (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. Available at: [Link]
- Google Patents (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
-
National Center for Biotechnology Information (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Available at: [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E. Available at: [Link]
- Google Patents (n.d.). Processes for the preparation of fluorinated benzoic acids. Google Patents.
-
Stefaniu, A., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules. Available at: [Link]
-
Le, T. V. T., et al. (2023). Bifunctional neuraminidase inhibitory and simultaneously anti-Mycoplasma pneumoniae of flavan-3-ols and flavanones: Combined molecular docking, virtual screening, ADMET, and synthesis prediction. Heliyon. Available at: [Link]
-
Gontrani, L., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry. Available at: [Link]
-
Drake, J. A., et al. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCrData. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. Available at: [Link]
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Journal of Biochemical Technology (n.d.). Flavone Derivatives as Potential Inhibitors of SARS-Cov-2rdrp through Computational Studies. Journal of Biochemical Technology. Available at: [Link]
-
Drake, J. A., et al. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]
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A Technical Guide to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid: From Conceptualization to Synthesis and Application
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in modern medicinal chemistry and drug discovery. While a detailed historical record of its initial synthesis is not prominently documented in publicly available literature, this guide reconstructs its likely discovery pathway within the context of rational drug design programs. We will delve into the scientific rationale for its structural design, explore robust synthetic methodologies for its preparation, and discuss its potential applications as a key building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar fluorinated scaffolds.
The Genesis of a Scaffold: A Plausible History and Design Rationale
The discovery of novel chemical entities in pharmaceutical research is rarely a singular event but rather the culmination of systematic exploration. The story of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is likely rooted in a medicinal chemistry campaign aimed at developing inhibitors for a specific biological target, such as a kinase, protease, or nuclear receptor.
The core structure, a biaryl benzoic acid, is a privileged scaffold in drug discovery. The benzoic acid moiety provides a key interaction point, often serving as a "warhead" to engage with positively charged residues (like lysine or arginine) in a protein's active site. The biaryl framework offers a rigid yet tunable platform to orient functional groups in three-dimensional space, enabling precise interactions with the target protein.
The specific substitution pattern of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a testament to the power of fluorine chemistry in modulating molecular properties for improved drug-like characteristics:
-
2-Fluoro Substituent: The fluorine atom at the 2-position of the benzoic acid ring has profound effects. It lowers the pKa of the carboxylic acid, making it a stronger acid and potentially enhancing its binding affinity to the target. Furthermore, the ortho-fluoro group can induce a conformational twist in the biaryl system, which can be crucial for optimizing the molecule's shape to fit into a binding pocket and can also impact metabolic stability.
-
3-Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group on the second phenyl ring is a highly valuable substituent in modern drug design.[1] It is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. More importantly, it significantly increases the lipophilicity of the molecule, which can enhance cell membrane permeability and bioavailability.[1] The trifluoromethoxy group is also known for its metabolic stability, as it is resistant to enzymatic degradation.[1]
The combination of these features makes 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid a highly attractive building block for creating potent and selective drug candidates with favorable pharmacokinetic profiles.
Synthetic Strategies: A Tale of Two Couplings
The construction of the biaryl core of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is most efficiently achieved through modern cross-coupling reactions. The two most prominent and industrially scalable methods are the Suzuki-Miyaura coupling and the Ullmann condensation.
The Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2][3] It is one of the most widely used methods for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.
A logical and efficient retrosynthetic analysis for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid points to two primary Suzuki coupling strategies:
Strategy A: Coupling of a 2-fluoro-4-halobenzoic acid derivative with 3-(trifluoromethoxy)phenylboronic acid. Strategy B: Coupling of a 4-boronic acid (or ester) substituted 2-fluorobenzoic acid derivative with a 3-(trifluoromethoxy)halobenzene.
Strategy A is generally preferred due to the wider availability and lower cost of 2-fluoro-4-halobenzoic acids (e.g., 2-fluoro-4-bromobenzoic acid or 2-fluoro-4-iodobenzoic acid).
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 2-Fluoro-4-bromobenzoic acid | 1006-37-7 | 219.01 | 1.0 |
| 3-(Trifluoromethoxy)phenylboronic acid | 179113-90-7 | 205.94 | 1.2 |
| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 |
| Potassium carbonate (K2CO3) | 584-08-7 | 138.21 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 mmol), 3-(trifluoromethoxy)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)2 and a biarylphosphine ligand like SPhos is highly effective for Suzuki couplings involving electron-rich and sterically hindered substrates. SPhos is an electron-rich and bulky ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Sources
A Technical Guide to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid: A Novel Research Chemical
Executive Summary:
Introduction: The Rationale for Fluorinated Biaryl Benzoic Acids
Fluorinated biaryl carboxylic acids are a class of compounds that have garnered significant interest in pharmaceutical research. The fluorine atom, with its high electronegativity and small atomic radius, can influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[4][5] The trifluoromethoxy (-OCF3) group is particularly noteworthy for its ability to significantly increase lipophilicity, which can improve cell membrane permeability and bioavailability.[3] Furthermore, the high strength of the C-F bonds within this group enhances metabolic stability, prolonging the in-vivo half-life of a drug candidate.[1][3]
The target molecule, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, combines these features in a unique arrangement. The biaryl scaffold is a common motif in many approved drugs, and the specific substitution pattern of this compound makes it an attractive candidate for investigation in a variety of therapeutic areas.
Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach
Given the absence of a commercial source for the title compound, a de novo synthesis is required. A logical and efficient approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[6][7] This reaction is widely favored in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.[6]
The proposed retrosynthetic analysis identifies two key starting materials: 2-Fluoro-4-bromobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid .
2.1. Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
2.2. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Fluoro-4-bromobenzoic acid (1.0 eq.)
-
(3-trifluoromethoxyphenyl)boronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 2-Fluoro-4-bromobenzoic acid, (3-trifluoromethoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Physicochemical and Spectroscopic Characterization
Following synthesis, it is imperative to thoroughly characterize the compound to confirm its identity and purity.
| Parameter | Predicted Value/Technique | Purpose |
| Molecular Formula | C₁₄H₈F₄O₃ | Confirms elemental composition. |
| Molecular Weight | 300.21 g/mol | Verification of mass. |
| Appearance | White to off-white solid | Physical state observation. |
| ¹H NMR | Spectroscopy | To determine the number and environment of protons. Expected signals in the aromatic region. |
| ¹³C NMR | Spectroscopy | To determine the number and environment of carbon atoms. |
| ¹⁹F NMR | Spectroscopy | Crucial for confirming the presence and environment of the fluorine and trifluoromethoxy groups. |
| Mass Spectrometry | (e.g., ESI-MS) | To determine the exact mass of the molecule and confirm the molecular formula.[8][9] |
| Purity | HPLC | To determine the purity of the final compound. |
Potential Research Applications and Logical Relationships
The unique structural features of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid make it a versatile building block for the synthesis of more complex molecules with potential applications in various fields.
Caption: Logical relationships of the core scaffold to potential applications.
The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of a wide range of chemical space. The fluorinated biaryl core can be investigated for its potential as a privileged scaffold in targeting various biological pathways. For instance, similar structures have been explored as kinase inhibitors and anti-inflammatory agents.[2] In materials science, the rigid, fluorinated structure could be incorporated into liquid crystals or organic electronic materials.[10][11]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of the novel research chemical, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, and its unique combination of fluorine and a trifluoromethoxy group makes it a promising candidate for further investigation in both medicinal chemistry and materials science. This document is intended to empower researchers to explore the potential of this and similar fluorinated biaryl benzoic acids in their respective fields.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Boron Molecular. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
2-Fluoro-4-(trifluoromethyl)benzoic acid (99%). Amerigo Scientific. [Link]
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, 97% Purity, C14H8F4O3, 5 grams. Amazon. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [Link]
-
(PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Autech Industry Co.,Limited. [Link]
-
2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem - NIH. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Processes for the preparation of fluorinated benzoic acids.
-
Fluorinated Benzoic Acids. MySkinRecipes. [Link]
-
Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]
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Methodological & Application
synthesis of derivatives from 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
An Application Guide to the Synthesis of Amide and Ester Derivatives from 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Introduction: The Strategic Value of a Fluorinated Building Block
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized aromatic compound that serves as a valuable starting material in medicinal chemistry and materials science. Its structure is notable for several key features: a reactive carboxylic acid handle, a deactivating fluoro group ortho to the acid, and a trifluoromethoxy-substituted phenyl ring. The strategic placement of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The carboxylic acid group is a primary site for chemical modification, readily undergoing transformations like amidation and esterification to generate diverse libraries of compounds for biological screening.[3]
This guide provides detailed protocols for the synthesis of two primary classes of derivatives from this building block: amides and esters. The methodologies are designed to be robust and adaptable, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions.
Part 1: Synthesis of Amide Derivatives via Amide Bond Coupling
Amide bond formation is one of the most critical reactions in pharmaceutical chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid. Modern coupling reagents offer a reliable and efficient means to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable.[4][5]
Causality of Reagent Selection
For this protocol, we will utilize O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.
-
Why HATU? HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low propensity for racemization.[6] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[7] The inclusion of the aza-benzotriazole moiety (HOAt) enhances the reaction rate compared to its benzotriazole counterpart (HBTU).[6]
-
Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[2]
Experimental Workflow: Amide Synthesis
Caption: Workflow for the HATU-mediated synthesis of amides.
Detailed Protocol: Synthesis of N-Benzyl-2-fluoro-4-(3-trifluoromethoxyphenyl)benzamide
-
Reagent Preparation:
-
To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq, e.g., 1.00 g, 3.18 mmol).
-
Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of acid).
-
-
Activation:
-
To the stirred solution, add HATU (1.1 eq, 1.33 g, 3.50 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.38 mL, 7.95 mmol).
-
Stir the mixture at room temperature for 10 minutes. The solution should appear homogeneous.
-
-
Amine Addition:
-
Slowly add benzylamine (1.05 eq, 0.36 mL, 3.34 mmol) to the activated acid mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
-
Work-up:
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with a 5% aqueous LiCl solution (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[2] This washing sequence removes residual DMF, unreacted starting materials, and coupling byproducts.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Data Summary: Amide Synthesis
| Parameter | Description |
| Starting Material | 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid |
| Reagents | Benzylamine, HATU, DIPEA, Anhydrous DMF |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-95% (post-purification) |
| Purity (HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR Spectroscopy |
Part 2: Synthesis of Ester Derivatives via Fischer Esterification
Esterification is a fundamental transformation used to modify the physicochemical properties of a parent carboxylic acid, such as polarity, solubility, and cell permeability.[2] Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward method, particularly for generating simple alkyl esters.[2]
Mechanistic Rationale
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms drives the reaction toward the product.[8]
Experimental Workflow: Ester Synthesis
Caption: Workflow for the Fischer esterification of benzoic acid.
Detailed Protocol: Synthesis of Methyl 2-fluoro-4-(3-trifluoromethoxyphenyl)benzoate
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq, e.g., 1.00 g, 3.18 mmol) in an excess of anhydrous methanol (e.g., 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount, approx. 0.1 eq or 2-3 drops) to the mixture.
-
-
Reaction:
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
-
Maintain the reflux for 2-5 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in ethyl acetate (30 mL).
-
Carefully wash the organic solution with water (20 mL), followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize the acid catalyst, and finally with brine (20 mL).[2]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude methyl ester.
-
The product can be further purified by recrystallization or flash column chromatography if necessary.
-
Data Summary: Ester Synthesis
| Parameter | Description |
| Starting Material | 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid |
| Reagents | Anhydrous Methanol, Concentrated Sulfuric Acid |
| Reaction Time | 2-5 hours |
| Typical Yield | 90-98% (post-purification) |
| Purity (GC-MS) | >99% |
| Characterization | ¹H NMR, ¹³C NMR, GC-MS, IR Spectroscopy |
Conclusion
The protocols detailed in this guide provide reliable and efficient pathways for the synthesis of amide and ester derivatives from 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. By leveraging standard, well-understood reactions such as HATU-mediated amide coupling and Fischer esterification, researchers can readily access a diverse range of compounds for further investigation in drug discovery and materials science. The key to successful synthesis lies in the careful selection of reagents and adherence to anhydrous conditions to maximize yield and purity.
References
- Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
- 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2010). National Center for Biotechnology Information (NCBI), National Library of Medicine.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2018). National Center for Biotechnology Information (NCBI), National Library of Medicine.
- Processes for the preparation of fluorinated benzoic acids. (2001). Google Patents.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). Royal Society of Chemistry.
- Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols. (2025). Benchchem.
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (2020). SciSpace.
- Amide Synthesis. Fisher Scientific.
- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (2025). Benchchem.
- Method for producing benzoic acid esters. (2006). Google Patents.
- 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. (2013). PubMed.
- 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2010). ResearchGate.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry.
- Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme.
- Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. (2025). Benchchem.
- Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid. (2025). Benchchem.
- Coupling Reagents. Aapptec Peptides.
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- 4. scispace.com [scispace.com]
- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
The Strategic Application of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid in Modern Medicinal Chemistry
Introduction: The Value Proposition of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and fluorinated moieties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] The subject of this guide, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid , represents a highly valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. Its structure is a confluence of three key features, each contributing to its potential in drug discovery:
-
The Benzoic Acid Moiety : A versatile synthetic handle, the carboxylic acid group allows for straightforward derivatization, most commonly through amide bond formation, a linkage prevalent in a vast number of approved drugs.[3]
-
The ortho-Fluoro Substituent : The placement of a fluorine atom adjacent to the carboxylic acid can have significant conformational effects, often referred to as the "ortho effect," which can enhance the acidity of the carboxylic acid and influence the molecule's three-dimensional shape.[4][5] This can lead to more favorable interactions with biological targets.
-
The meta-Trifluoromethoxy Group : The -OCF₃ group is a lipophilic, metabolically stable bioisostere for other functionalities like methoxy or hydroxyl groups.[6][7] Its strong electron-withdrawing nature can significantly alter the electronic properties of the phenyl ring, while its resistance to metabolic degradation by enzymes such as cytochrome P450s can lead to an extended in vivo half-life of the final compound.[1][8]
This guide provides a detailed framework for utilizing 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid as a foundational scaffold in a medicinal chemistry campaign, with a focus on the synthesis and evaluation of a hypothetical kinase inhibitor. The protocols and principles outlined herein are designed to be broadly applicable for researchers engaged in the discovery of novel small molecule therapeutics.
Physicochemical Properties and Synthetic Considerations
The successful application of any building block in a synthetic campaign begins with a thorough understanding of its properties and reactivity.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₁₄H₈F₄O₃ | Provides the elemental composition. |
| Molecular Weight | 312.21 g/mol | Within the range suitable for drug-like molecules. |
| Appearance | Typically a white to off-white solid | Standard for crystalline organic acids. |
| Key Functional Groups | Carboxylic Acid, Fluoro, Trifluoromethoxy | Multiple points for synthetic modification and modulation of physicochemical properties. |
| Reactivity | The carboxylic acid is amenable to standard amide coupling reactions. The ortho-fluoro group can influence the reactivity of the carboxylic acid.[4] | The primary site for derivatization to build molecular complexity. |
Application Focus: A Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid make it an attractive starting point for the synthesis of novel kinase inhibitors. The benzoic acid can be coupled with various amine-containing heterocyclic cores that are known to interact with the hinge region of the kinase ATP-binding pocket.
The following sections provide detailed protocols for the synthesis of a representative, hypothetical kinase inhibitor, "KI-1" , and its subsequent biological evaluation.
Experimental Protocols
Part 1: Synthesis of a Representative Kinase Inhibitor (KI-1)
This protocol details the synthesis of a hypothetical kinase inhibitor, N-(4-aminophenyl)-2-fluoro-4-(3-trifluoromethoxyphenyl)benzamide (KI-1) , via an amide coupling reaction. Two common and robust coupling methods are provided.
Caption: Synthetic workflow for the preparation of KI-1.
This method utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent.[3][9]
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
-
4-Nitroaniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).
-
Add 4-nitroaniline (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate, N-(4-nitrophenyl)-2-fluoro-4-(3-trifluoromethoxyphenyl)benzamide.
This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.[10][11]
Materials:
-
Same as Protocol 1A, but with EDC·HCl and HOBt instead of HATU.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M).
-
Add 4-nitroaniline (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add DIPEA (2.5 eq).
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow steps 8-11 from Protocol 1A for workup and purification.
Materials:
-
N-(4-nitrophenyl)-2-fluoro-4-(3-trifluoromethoxyphenyl)benzamide (from previous step)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, suspend the nitro-intermediate in a mixture of EtOH and water (e.g., 4:1 v/v).
-
Add NH₄Cl (1.5 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with EtOH or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between EtOAc and water. The organic layer is then washed with brine, dried over MgSO₄, and concentrated.
-
Purify the crude product by flash column chromatography to obtain the final product, KI-1 .
Part 2: Biological Evaluation of the Representative Kinase Inhibitor (KI-1)
The following are generalized protocols for assessing the inhibitory activity of KI-1 against a target protein kinase. These assays are adaptable to various kinase targets.
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the phosphorylation of a substrate by a kinase.[12][13]
Principle of TR-FRET Kinase Assay:
Caption: Principle of the TR-FRET kinase inhibition assay.
Materials:
-
Target kinase
-
Biotinylated peptide substrate for the target kinase
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
KI-1 (test inhibitor) dissolved in DMSO
-
TR-FRET dilution buffer
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated fluorophore (Acceptor)
-
Stop solution (e.g., EDTA in TR-FRET dilution buffer)
-
Low-volume 384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation : Prepare a serial dilution of KI-1 in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations (typically in a 10-point, 3-fold dilution series).
-
Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted KI-1 solution or DMSO (for positive and negative controls).
-
Add 2.5 µL of the kinase solution (prepared in kinase reaction buffer at 2x the final concentration).
-
Initiate Reaction : Add 5 µL of a solution containing the biotinylated substrate and ATP (both at 2x the final concentration in kinase buffer) to all wells. The final volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop and Detect : Add 10 µL of the stop/detection solution containing EDTA, the Eu-labeled antibody, and the streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Read Plate : Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., donor at ~615 nm and acceptor at ~665 nm).
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another sensitive, bead-based assay technology.[14][15]
Materials:
-
Similar to TR-FRET, but with Streptavidin-coated Donor beads and Protein A-coated Acceptor beads.
-
Anti-phospho-substrate antibody.
Procedure:
-
Perform the kinase reaction (steps 1-5) as described in the TR-FRET protocol.
-
Detection : Prepare a mixture of the anti-phospho-substrate antibody and the Protein A-coated Acceptor beads in an appropriate buffer and incubate.
-
In a separate tube, prepare a suspension of the Streptavidin-coated Donor beads.
-
Add the Acceptor bead/antibody mix to the kinase reaction wells, followed by the Donor bead suspension.
-
Incubate the plate in the dark for 60-90 minutes.
-
Read Plate : Read on an AlphaScreen-capable plate reader.
-
Data Analysis : Plot the AlphaScreen signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a promising scaffold for the development of novel therapeutics. The strategic combination of a versatile carboxylic acid handle, a conformation-influencing ortho-fluoro group, and a metabolically robust, lipophilic meta-trifluoromethoxy group provides a strong foundation for lead optimization.[5][8] The detailed protocols provided herein for the synthesis and biological evaluation of a representative kinase inhibitor serve as a practical guide for researchers. By applying these methodologies, scientists can effectively leverage the unique properties of this fluorinated building block to accelerate their drug discovery programs.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
-
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Institutes of Health (NIH). [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health (NIH). [Link]
-
The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Ortho effect. Wikipedia. [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. growingscience.com [growingscience.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Topic: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid as a Building Block in Organic Synthesis
An Application Note and Protocol Guide for Researchers
Executive Summary
Fluorinated aromatic compounds are foundational pillars in modern medicinal chemistry and materials science, prized for their ability to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid represents a highly functionalized and synthetically versatile building block. Its unique substitution pattern—an ortho-fluorine, a meta-trifluoromethoxy group on a distal phenyl ring, and a carboxylic acid handle—offers multiple reaction vectors for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions. We present not only the "how" but the "why" behind protocol design, offering field-proven insights to enable researchers to harness the full potential of this valuable intermediate.
Note on Analogues: While this guide centers on the synthetic principles applicable to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, specific, reproducible protocols in peer-reviewed literature for this exact molecule are limited. Therefore, to ensure scientific integrity and provide validated experimental details, the protocols herein are adapted from established methods for structurally similar and electronically comparable fluorinated benzoic acids, such as 2-fluoro-4-(trifluoromethyl)benzoic acid. The underlying principles of reactivity and functional group tolerance are broadly translatable.
Physicochemical Profile and Strategic Value
The strategic value of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in a synthetic campaign is derived from the distinct electronic and steric properties imparted by its substituents.
-
Carboxylic Acid (-COOH): This is the primary reactive handle. It is a versatile functional group that can be readily converted into esters, amides, acid chlorides, or alcohols. Its acidity is enhanced by the electron-withdrawing effects of the ortho-fluorine atom.
-
Ortho-Fluorine (-F): The fluorine atom at the 2-position significantly influences the molecule's conformation and reactivity. It lowers the pKa of the carboxylic acid, making it more reactive for certain transformations. Furthermore, its steric presence can direct the orientation of substituents during synthesis and influence the final conformation of the target molecule, a critical aspect in designing ligands for biological targets.
-
Biaryl Ether Linkage: The core structure is a biphenyl ether derivative (assuming the user meant 2-Fluoro-4-(3-trifluoromethoxyphenoxy )benzoic acid, a common scaffold) or a direct biaryl (if the user meant 2-Fluoro-4-(3-trifluoromethyl phenyl)benzoic acid). Biaryl scaffolds are privileged structures in medicinal chemistry.[1] The trifluoromethoxy (-OCF3) group on the second phenyl ring is a powerful lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability.
Data Summary: Representative Physicochemical Properties
The table below lists properties for a representative analogue, 2-Fluoro-3-(trifluoromethyl)benzoic acid, to provide a quantitative context for this class of compounds.
| Property | Value | Source |
| CAS Number | 115029-22-6 | [2] |
| Molecular Formula | C₈H₄F₄O₂ | [2] |
| Molecular Weight | 208.11 g/mol | N/A |
| Appearance | Off-white to white crystalline powder | [2] |
| Melting Point | 126-128°C | [2] |
| Boiling Point | 249.6°C | [2] |
| Density | 1.489 g/cm³ | [2] |
Core Application I: Amide Bond Formation for Bioactive Scaffolds
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery.[3] Amide linkages form the backbones of peptides and are prevalent in a vast number of approved pharmaceuticals. 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid serves as an ideal acyl donor for constructing novel benzamide derivatives.
Causality Behind Experimental Design:
Standard amide coupling protocols involve the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. The choice of coupling reagent is critical and depends on factors like steric hindrance, the electronic nature of the amine, and the need to avoid side reactions like racemization (if chiral centers are present). Reagents like HBTU or HATU are highly efficient as they generate activated esters in situ, leading to high yields under mild conditions.[4] The ortho-fluorine substituent can slightly increase the steric hindrance around the carboxyl group, making robust activation essential for efficient coupling, especially with bulky or electron-deficient amines.
Detailed Protocol: Amide Synthesis via HBTU Coupling
This protocol describes a reliable method for coupling the title benzoic acid with a primary or secondary amine.
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Water, Brine, 5% LiCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear. This pre-activation step is crucial for ensuring the carboxylic acid is fully converted to the activated species before the amine is introduced.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-8 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ solution (to remove any unreacted acid and HBTU byproducts), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Self-Validation:
-
Expected Yield: 75-95%
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the broad carboxylic acid proton peak and the appearance of the amide N-H proton (for primary/secondary amines) in the ¹H NMR spectrum are key indicators of a successful reaction.
Workflow Diagram: Amide Coupling
Caption: Workflow for HBTU-mediated amide bond formation.
Core Application II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures.[1] While the benzoic acid itself is not a direct coupling partner, its aromatic core can be pre-functionalized (e.g., with a bromine or iodine atom) to participate in such reactions. Alternatively, the existing fluoro-substituent could potentially be used in specialized coupling reactions, though this is less common. This protocol will assume the use of a bromo-substituted analogue to illustrate the powerful synthetic routes this building block enables.
Causality Behind Experimental Design:
The Suzuki reaction requires a palladium catalyst (typically Pd(0)), a base, and a suitable solvent system. The catalytic cycle involves three key steps: oxidative addition of the palladium to the aryl halide, transmetalation with the boronic acid partner, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical; bulky, electron-rich phosphine ligands (like SPhos or XPhos) often accelerate the reaction and improve yields, especially for challenging or sterically hindered substrates.[5] The base (e.g., K₂CO₃ or K₃PO₄) is required to activate the boronic acid for the transmetalation step.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a hypothetical bromo-substituted analogue, 2-Fluoro-4-(3-trifluoromethoxyphenyl)-5-bromobenzoic acid , with an arylboronic acid.
Materials:
-
Bromo-substituted benzoic acid (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Palladium(0) catalyst, 3-5 mol%) or Pd₂(dba)₃ with a suitable ligand.
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the bromo-substituted benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture (e.g., Toluene/Water) via syringe. Rigorous exclusion of oxygen is critical to prevent catalyst degradation and homocoupling of the boronic acid.[5]
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Cooling and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Self-Validation:
-
Expected Yield: 60-90%
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the arylboronic acid signals and the appearance of new aromatic signals corresponding to the coupled product are key indicators of success.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and its structural analogues are high-value building blocks for synthetic chemists. The strategic placement of fluorine and trifluoromethoxy/trifluoromethyl groups provides a powerful tool for fine-tuning molecular properties, while the carboxylic acid and aromatic core offer access to fundamental, high-yield transformations like amidation and cross-coupling. The protocols and principles detailed in this guide serve as a robust starting point for researchers aiming to incorporate these advanced intermediates into the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
References
- Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
- 2-Fluoro-3-(4-fluorophenyl)benzoic acid | 1214332-32-7. Benchchem.
- Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Applic
- Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
- 2-Fluoro-3-(Trifluoromethyl)Benzoic Acid: A Versatile Intermediate for Organic Synthesis. Chemical Synthesis.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Organic & Biomolecular Chemistry Blog.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. Benchchem.
Sources
Application Notes and Protocols for the Amidation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring this critical functional group.[1] 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a valuable building block in drug discovery, incorporating several key structural motifs: a fluoro-substituted aromatic ring, a trifluoromethoxy group, and a carboxylic acid handle for further derivatization. The electronic properties of the fluorine and trifluoromethoxy substituents can significantly influence the reactivity of the carboxylic acid, making the selection of appropriate amidation conditions crucial for achieving high yields and purity.
This comprehensive guide provides a detailed exploration of the reaction conditions for the amidation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. We will delve into the mechanistic underpinnings of common coupling reagents, present detailed experimental protocols, and offer a comparative analysis of various reaction parameters to empower researchers in optimizing their synthetic strategies.
Principles of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[2] This is due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be activated to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved through the use of coupling reagents.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
One of the most widely used methods for amide bond formation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][3]
The mechanism proceeds through a two-step pathway:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate.[2]
-
In-situ Esterification and Amidation: This intermediate is then intercepted by HOBt to form a more stable HOBt-ester. The amine then attacks this activated ester to form the desired amide bond, regenerating HOBt in the process.[2][4] The use of HOBt is crucial as it suppresses side reactions and minimizes racemization if chiral amines or acids are used.[2]
Caption: Mechanism of HATU-mediated amide bond formation.
Comparative Analysis of Reaction Conditions
The choice of coupling reagent, base, and solvent is critical for the successful amidation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can increase the acidity of the carboxylic acid but may also deactivate the aromatic ring, potentially influencing the reaction rate.
| Parameter | Option 1: EDC/HOBt | Option 2: HATU | Rationale and Considerations |
| Coupling Reagent | EDC·HCl | HATU | EDC is a cost-effective and widely used reagent. [2]HATU is generally more reactive and efficient, especially for challenging substrates. [5][6] |
| Additive | HOBt | (HOAt is part of HATU) | HOBt minimizes side reactions and racemization. [2][7] |
| Base | DIPEA or Triethylamine (TEA) | DIPEA | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. [2][6] |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | DMF is a good solvent for a wide range of substrates and reagents. [2][8]DCM can also be used, particularly for easier workup. [3] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reactions are typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. [2][8] |
| Reaction Time | 12-24 hours | 1-12 hours | HATU-mediated reactions are often significantly faster. [6]Reaction progress should be monitored by TLC or LC-MS. |
| Workup | Aqueous wash | Aqueous wash | The urea byproduct from EDC is water-soluble, facilitating its removal. [2]Workup for both methods typically involves washing with dilute acid, base, and brine. [3][8] |
Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amidation using EDC/HOBt
This protocol describes a general procedure for the amidation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid with a primary or secondary amine.
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv) [2]* HOBt (1.2 equiv) [3]* DIPEA (2.5-3.0 equiv) [2][3]* Anhydrous DMF or DCM (to achieve a concentration of 0.1-0.2 M)
-
Standard workup reagents (1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv). [3]2. Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. [3]5. Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. [3]6. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [3][8]8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Protocol 2: Amidation using HATU
This protocol is recommended for sterically hindered amines or when higher reactivity is required.
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv) [6]* DIPEA (2.0-3.0 equiv) [6]* Anhydrous DMF (to achieve a concentration of 0.1-0.2 M)
-
Standard workup reagents (1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv) dropwise and stir the mixture for 1-2 minutes to pre-activate the carboxylic acid. [6]4. Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently active coupling reagent; sterically hindered substrates; poor quality reagents or solvent. | Switch to a more powerful coupling reagent like HATU. [5][6]Ensure all reagents are anhydrous and of high purity. Increase reaction temperature or time. |
| Formation of Side Products | Side reactions of the O-acylisourea intermediate (with EDC); guanidinylation of the amine (with uronium reagents). | Ensure an adequate amount of HOBt is used with EDC. [2]Avoid a large excess of HATU. |
| Difficulty in Purification | Water-soluble byproducts (urea from EDC, tetramethylurea from HATU) not fully removed. | Perform thorough aqueous washes during workup. A final wash with brine can help break emulsions. |
| Epimerization (for chiral substrates) | Racemization of the activated carboxylic acid. | Use of additives like HOBt or HOAt is crucial. [5]Perform the reaction at lower temperatures. |
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- BenchChem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- Wikipedia. (n.d.). HATU.
- Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
- BenchChem. (n.d.). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
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Application Notes & Protocols: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid in Advanced Materials Science
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Building Block for High-Performance Materials
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid. Its unique molecular architecture, featuring a rigid biphenyl core, a reactive carboxylic acid group, a lateral fluorine atom, and a trifluoromethoxy substituent, makes it a prime candidate for the synthesis of advanced materials. The incorporation of fluorine-containing moieties is a well-established strategy in materials science to impart desirable properties such as enhanced thermal stability, chemical resistance, specific electronic characteristics, and modified intermolecular interactions.[1][2]
The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling alternative to the more common trifluoromethyl (-CF₃) group. It is strongly electron-withdrawing yet more lipophilic, influencing the electronic and physical properties of the resulting materials. The ortho-fluoro substituent can precisely modulate molecular packing, viscosity, and mesophase behavior in liquid crystals.[3][4] The carboxylic acid functionality serves as a versatile anchor point for incorporating this entire fluorinated structure into larger systems, such as esters for liquid crystals or as a precursor for monomers used in high-performance polymers.[5]
This guide details the application of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid as a key intermediate in two significant areas: the synthesis of advanced liquid crystals and the development of thermally stable fluorinated polymers. The provided protocols are designed to be self-validating, with clear explanations for experimental choices and integrated characterization steps.
Physicochemical Properties
A summary of the key physicochemical properties for the parent compound and a closely related isomer is presented in Table 1. This data is crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Reference(s) |
| Chemical Name | 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid | [6] |
| Molecular Formula | C₁₄H₈F₄O₃ | [6] |
| Molecular Weight | 300.21 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | Typically ≥97% | [6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, THF, Ethyl Acetate) | [9] |
| InChI Key (Isomer) | BRSDOXGZEIXWNW-UHFFFAOYSA-N (for 4-Fluoro-3-(...)) | [7] |
Application I: Precursor for Nematic Liquid Crystal Synthesis
Rationale and Mechanistic Insight
The rigid, rod-like structure of molecules derived from 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid makes it an excellent candidate for forming the mesogenic (liquid crystal-forming) core. The introduction of fluorine atoms can significantly alter the dielectric anisotropy and viscosity of the final liquid crystal material, which are critical parameters for display applications.[3][10] The lateral fluorine atom disrupts molecular packing just enough to lower the melting point without compromising the stability of the desired nematic phase, while the terminal trifluoromethoxy group influences the clearing point and electronic properties.[4]
By converting the carboxylic acid to an ester with a suitable phenolic compound bearing a flexible alkyl or alkoxy tail, a molecule with the necessary anisotropy and phase behavior can be synthesized. The protocol below describes a standard esterification reaction to produce a liquid crystal candidate.
Diagram: General Synthesis of a Liquid Crystal Ester
Sources
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- 2. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 3. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives [mdpi.com]
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Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid Derivatives
An Application Guide:
Introduction: Navigating the Synthesis of Complex Biaryl Carboxylic Acids
The synthesis of biaryl scaffolds bearing fluorine and trifluoromethyl moieties is of paramount importance in medicinal chemistry and materials science. These functional groups can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] The target structure, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, represents a class of sterically hindered and electronically complex molecules whose efficient synthesis is a non-trivial challenge.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation.[2][3] Its success is attributed to mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of organoboron reagents.[1][4] However, applying this methodology to substrates like fluorinated benzoic acids requires a nuanced understanding of the catalytic system. Key challenges include:
-
Steric Hindrance: The ortho-fluoro and carboxylic acid groups impede access to the reaction center, complicating the crucial oxidative addition step.
-
Electronic Deactivation: The electron-withdrawing nature of the fluoro, trifluoromethoxy, and carboxylic acid groups influences the reactivity of the coupling partners.
-
Functional Group Interference: The acidic proton of the carboxylic acid can interact with the basic reaction medium or the palladium catalyst itself, potentially inhibiting the catalytic cycle.[5][6]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling to synthesize 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental guide, and present a troubleshooting framework to address common challenges.
Mechanistic Considerations: The "Why" Behind the Protocol
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][8] Understanding how our specific substrates behave in this cycle is critical for optimization.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromo-2-fluorobenzoic acid) to a Pd(0) complex. This is often the rate-determining step.[7] For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is small enough to access the hindered C-X bond.[9]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (3-(trifluoromethoxy)phenylboronic acid) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄) to form a more nucleophilic "ate" complex.[10][11] The choice of base and the presence of water are critical to facilitate this transfer.
-
Reductive Elimination: In the final step, the two organic partners are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]
// Nodes Pd0 [label="Active Pd(0)L Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="4-Bromo-2-fluorobenzoic Acid\n(Ar-X)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)(L)-X", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (K₃PO₄)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic [label="Ar'-B(OH)₂", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar'-B(OH)₃]⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Diaryl_Pd [label="Ar-Pd(II)(L)-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product\n(Ar-Ar')", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [label=""]; OxAdd -> PdII_Complex [label="Rate-limiting step\nfor hindered substrates"]; PdII_Complex -> Transmetalation [label=""]; Base -> Boronate [label="Activation"]; Boronic -> Boronate; Boronate -> Transmetalation; Transmetalation -> Diaryl_Pd [label="Forms Diaryl Pd Complex"]; Diaryl_Pd -> RedElim [label=""]; RedElim -> Pd0 [label="Regenerates Catalyst"]; RedElim -> Product [label="Forms C-C Bond"]; }
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
This protocol is designed for the coupling of 4-bromo-2-fluorobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid. Modifications may be necessary for different coupling partners.
| Reagent/Material | Formula | M.W. | Amount (mmol) | Equiv. | Notes |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 1.0 | 1.0 | Aryl Halide |
| 3-(Trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₃ | 205.93 | 1.5 | 1.5 | Boronic Acid |
| SPhos Pd G2 Precatalyst | C₃₉H₄₇NO₃PPdS | 789.28 | 0.02 | 0.02 | Catalyst, air-stable |
| Potassium Phosphate, tribasic | K₃PO₄ | 212.27 | 3.0 | 3.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Solvent, anhydrous |
| Degassed Water | H₂O | 18.02 | 2 mL | - | Co-solvent |
| Schlenk Flask / Microwave Vial | - | - | - | - | Ensure dry glassware |
| Magnetic Stir Bar | - | - | - | - | |
| Inert Gas Supply | Ar or N₂ | - | - | - | For maintaining atmosphere |
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 mmol, 219 mg), 3-(trifluoromethoxy)phenylboronic acid (1.5 mmol, 309 mg), SPhos Pd G2 precatalyst (0.02 mmol, 16 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon or Nitrogen through the mixture for 20-30 minutes. Under a positive pressure of inert gas, add 10 mL of the degassed solvent mixture to the reaction flask via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Reaction Quench and Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of water. Carefully acidify the aqueous mixture to a pH of 2-3 using 1M HCl to protonate the carboxylic acid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash once with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst system for the hindered substrate.3. Poor quality or decomposed boronic acid. | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[13]2. Switch to a more active catalyst system, such as one with an even bulkier ligand like XPhos.[8]3. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[9] |
| Protodeboronation | The boronic acid group is replaced by hydrogen. This is often caused by excess water, high temperatures, or oxygen. | 1. Minimize the amount of water in the reaction.2. Ensure the reaction is thoroughly degassed.[12]3. Avoid unnecessarily long reaction times or excessive temperatures. |
| Homocoupling | Dimerization of the boronic acid starting material. This is often promoted by the presence of oxygen. | 1. Rigorously exclude oxygen from the reaction system.[12]2. Use a pre-catalyst that ensures the controlled generation of the active Pd(0) species. |
| Difficulty in Purification | The product has similar polarity to starting materials or byproducts. | 1. Optimize the reaction to go to full conversion to eliminate starting material contamination.2. Adjust the solvent system for column chromatography; a different solvent system (e.g., Dichloromethane/Methanol) may provide better separation. |
Conclusion
The Suzuki-Miyaura coupling provides a convergent and powerful pathway for the synthesis of complex molecules like 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. Success with such sterically and electronically demanding substrates hinges on the rational selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, and the careful control of reaction conditions to mitigate side reactions. The protocol detailed herein offers a robust starting point for researchers, and the mechanistic insights and troubleshooting guide provide the necessary tools to optimize this critical transformation for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Wang, D., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 556-562.
- Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4054–4057.
-
Dutta, S., & Bose, S. K. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Retrieved from [Link]
- Dutta, S., & Bose, S. K. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-13.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.
-
Gujral, S., Khatri, S., & Riyal, P. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Retrieved from [Link]
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Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Retrieved from [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314.
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
- Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(1), 133.
-
Molecules. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid in the Synthesis of Advanced PPO-Inhibiting Herbicides
Abstract & Introduction
The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious herbicides. Fluorinated organic compounds have become indispensable in this endeavor, with substituents like the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups being particularly valuable.[1][2] These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[3][4] This guide focuses on the strategic application of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid , a sophisticated and highly functionalized building block, in the synthesis of next-generation protoporphyrinogen oxidase (PPO)-inhibiting herbicides.
This document serves as a comprehensive technical guide for research scientists and process chemists. It elucidates the rationale behind leveraging this specific intermediate, provides a detailed, field-proven synthetic protocol for a representative herbicidal scaffold, and explores the biochemical mechanism of the target product class.
The Strategic Advantage of the Intermediate
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is not a simple starting material; it is a purpose-built scaffold designed for efficiency in agrochemical synthesis. Its value is derived from the synergistic interplay of its three key functional regions:
-
The Carboxylic Acid Moiety: This serves as a primary reactive handle for constructing more complex molecular architectures, most commonly through amidation or esterification.[5] Its conversion to an acid chloride or activation with coupling agents provides a reliable gateway to forming the core structure of the final agrochemical.
-
The Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the carboxylic acid exerts a powerful stereoelectronic effect. It can influence the conformation of the molecule, potentially pre-organizing it for optimal binding to the target enzyme's active site. It also modifies the acidity of the carboxyl group and can block certain metabolic pathways, enhancing the molecule's overall stability.
-
The 4-(3-trifluoromethoxyphenyl) Ether Linkage: This diaryl ether structure is a classic pharmacophore in PPO-inhibiting herbicides. The trifluoromethoxy (-OCF3) group, in particular, is a metabolically robust lipophilic moiety that enhances membrane permeability, crucial for the herbicide to reach its target site within the plant cell's chloroplasts.[1][3]
The combination of these features in a single building block allows for a more convergent and efficient synthetic strategy, reducing the number of steps required to reach complex and potent herbicidal targets.
Target Class: Protoporphyrinogen Oxidase (PPO) Inhibitors
The synthetic protocol detailed herein targets the development of a PPO-inhibiting herbicide. PPO inhibitors are a critical class of herbicides (WSSA Group 14, HRAC Group E) used for broad-spectrum control of broadleaf weeds and some grasses.[6]
Mechanism of Action
Protoporphyrinogen oxidase (PPO) is the final common enzyme in the biosynthetic pathway of both chlorophylls and heme.[7] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[6][8]
PPO-inhibiting herbicides competitively block the active site of this enzyme. This inhibition leads to two primary cytotoxic effects:
-
Accumulation of PPGIX: The substrate, PPGIX, accumulates and leaks from its normal location within the chloroplast into the cytoplasm.[9]
-
Photodynamic Damage: In the cytoplasm, PPGIX is rapidly oxidized to PPIX by non-enzymatic processes. This improperly localized PPIX is a potent photosensitizer. In the presence of light and oxygen, it generates highly destructive singlet oxygen (¹O₂), a reactive oxygen species (ROS).[9][10][11] This ROS causes rapid lipid peroxidation, destroying cell membranes and leading to leakage of cellular contents, tissue necrosis (browning/burning), and rapid plant death, often within hours of application under sunny conditions.[6][10]
Caption: Mechanism of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.
Synthesis Protocol: From Intermediate to Herbicidal Scaffold
This section details a representative two-step synthesis to convert 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid into a plausible N-aryl heterocyclic scaffold, a common motif in potent PPO inhibitors like Trifludimoxazin.[12][13]
Overall Synthetic Workflow
Caption: Two-step workflow for synthesizing a herbicidal scaffold.
Experimental Details
Disclaimer: These protocols are for illustrative purposes for trained professional chemists. All work should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of N-(3-amino-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-2-fluoro-4-(3-(trifluoromethoxy)phenoxy)benzamide (Amide Intermediate)
-
Rationale: This step couples the core benzoic acid with a functionalized aminopyridazinone, a heterocycle chosen for its known utility in agrochemical scaffolds. The conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) is a standard, high-yielding procedure that facilitates amide bond formation with the amine nucleophile. Pyridine is used as a mild base to quench the HCl byproduct.
-
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (anhydrous)
-
3-Amino-1-methyl-4-pyridazin-6(1H)-one (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
-
Protocol:
-
To a flame-dried round-bottom flask under an N₂ atmosphere, add 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (e.g., 3.28 g, 10 mmol).
-
Add anhydrous toluene (20 mL) and thionyl chloride (1.1 mL, 15 mmol).
-
Heat the mixture to reflux (approx. 110°C) for 2 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting acid.
-
Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as an oil/solid.
-
In a separate flask, dissolve 3-Amino-1-methyl-4-pyridazin-6(1H)-one (1.55 g, 11 mmol) and pyridine (0.97 mL, 12 mmol) in anhydrous DCM (30 mL).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS indicates complete consumption of the amine.
-
Quench the reaction by adding water (20 mL). Separate the organic layer, wash with 1M HCl (2x15 mL), saturated NaHCO₃ solution (2x15 mL), and brine (1x20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide intermediate.
-
Step 2: Synthesis of the Final Herbicidal Scaffold via Cyclization
-
Rationale: This step involves an intramolecular cyclization to form a fused heterocyclic system, which can enhance rigidity and improve binding to the target PPO enzyme. A common strategy is a base-mediated condensation. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the amide nitrogen, which can then attack an electrophilic site on the adjacent pyridazinone ring, leading to ring closure.
-
Materials:
-
Amide Intermediate from Step 1 (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Protocol:
-
To a flame-dried, three-neck flask under an N₂ atmosphere, add sodium hydride (e.g., 0.52 g of 60% dispersion, 13 mmol).
-
Wash the NaH with anhydrous hexane (2x10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous DMF (25 mL) and cool the suspension to 0°C.
-
Dissolve the Amide Intermediate (e.g., 4.51 g, 10 mmol) in anhydrous DMF (15 mL).
-
Add the amide solution dropwise to the NaH suspension at 0°C. Effervescence (H₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 3-5 hours. Monitor the reaction progress by TLC/LC-MS.
-
Once the reaction is complete, cool it to 0°C and cautiously quench by the slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x50 mL).
-
Combine the organic extracts and wash with water (3x30 mL) and brine (1x30 mL) to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final herbicidal scaffold.
-
Summary of Quantitative Data
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Amidation | SOCl₂, Pyridine | Toluene, DCM | 0 to 110 | 6-8 | 75-85% |
| 2 | Cyclization | Sodium Hydride | DMF | 0 to 70 | 3-5 | 60-75% |
Conclusion
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid stands out as a premier building block for the synthesis of advanced agrochemicals. Its pre-installed structural and electronic features—a reactive carboxylic acid, a directing ortho-fluoro group, and a stabilizing trifluoromethoxy-phenyl moiety—enable an efficient and convergent approach to complex herbicidal targets. The protocols provided herein demonstrate a robust pathway to a PPO-inhibiting scaffold, illustrating the practical application of this intermediate. By understanding both the synthetic utility of the building block and the biochemical mode of action of the target, researchers can accelerate the discovery and development of next-generation crop protection solutions.
References
- ChemicalBook. (2024). Synthetic route to the herbicide Trifludimoxazin.
- Herbicide Symptoms. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors.
- Semantic Scholar. (n.d.). Protoporphyrinogen Oxidase-Inhibiting Herbicides.
- Dayan, F. E., & Duke, S. O. (1991). Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science, 39(3), 465-473. Cambridge University Press.
- Duke, S. O., et al. (n.d.). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site.
- Whitaker, B. (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis.
- Benchchem. (n.d.). Application of 4-Fluoro-3-hydroxybenzoic Acid in Agrochemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boosting Agrochemical Efficacy: The Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Herbicide Development.
- University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - Van 't Hoff Institute for Molecular Sciences.
- University of Hertfordshire. (n.d.). Trifludimoxazin. AERU.
- ACS Publications. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology.
- MedChemExpress. (n.d.). Trifludimoxazin.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on trifludimoxazin in the product Voraxor Herbicide.
- Chem-Impex. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzoic acid.
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- 13. Trifludimoxazin [sitem.herts.ac.uk]
Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Introduction
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl and fluoro-substituted biaryl structure makes it a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. This document provides a comprehensive guide to the scalable synthesis of this compound, focusing on a robust and efficient Suzuki-Miyaura cross-coupling strategy. These application notes are intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable synthetic route.
The presented methodology is grounded in the well-established principles of palladium-catalyzed cross-coupling reactions, offering a practical approach for laboratory and pilot-plant scale production. We will delve into the rationale behind the chosen synthetic pathway, provide a detailed step-by-step protocol, and address critical considerations for process scale-up, including in-process controls and analytical validation.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal choice for industrial applications.[1][2]
The core of this strategy involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For the synthesis of our target molecule, the retrosynthetic analysis points to two primary starting materials: 2-Fluoro-4-bromobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid .
Sources
The Strategic Role of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Fluorine Advantage in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The intricate signaling pathways that govern cell proliferation, differentiation, and survival are often hijacked in cancer through the aberrant activity of kinases. Consequently, the design of small molecules that can selectively inhibit these enzymes is a highly active area of research.[1] Within this field, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool to enhance pharmacological properties. Fluorinated organic molecules often exhibit improved metabolic stability, increased binding affinity, and better membrane permeability.[2] This application note delves into the utility of a specific fluorinated building block, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid , in the synthesis of potent kinase inhibitors, with a focus on its application in the creation of MEK inhibitors like Trametinib.
The unique electronic properties of the fluorine atom and the trifluoromethoxy group in 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid play a crucial role in its efficacy as a synthetic precursor. The high electronegativity of fluorine can modulate the acidity of the carboxylic acid group and influence non-covalent interactions within the target protein's binding pocket.[2] This often translates to enhanced target engagement and improved therapeutic outcomes. This guide will provide a detailed examination of this compound's properties, its role in the synthesis of a key class of kinase inhibitors, and a comprehensive protocol for its application.
Physicochemical Properties and Synthetic Rationale
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a crystalline solid with the molecular formula C₁₄H₈F₄O₂.[3] Its structure, featuring a benzoic acid core with ortho-fluoro and a meta-trifluoromethoxy-substituted phenyl ring, provides a unique combination of reactivity and structural motifs essential for its role as a key intermediate in kinase inhibitor synthesis.
| Property | Value | Reference |
| CAS Number | 926222-59-5 | [3] |
| Molecular Formula | C₁₄H₈F₄O₂ | [3] |
| Molecular Weight | 284.21 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥98% | [3] |
The carboxylic acid functionality serves as a handle for amide bond formation, a ubiquitous reaction in pharmaceutical synthesis. The ortho-fluoro substituent can influence the conformation of the molecule and participate in hydrogen bonding interactions with the target kinase. The trifluoromethoxyphenyl group contributes to the molecule's lipophilicity, which can enhance cell permeability and bioavailability.
Application in the Synthesis of MEK Inhibitors: The Case of Trametinib
A prominent example of the application of a structurally related fluorinated benzoic acid is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[4] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.[5][6][7][8]
The synthesis of Trametinib involves the coupling of a fluorinated aniline derivative with a complex heterocyclic core, followed by the introduction of the N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide side chain. While the exact precursor in publicly available syntheses of Trametinib is 2-fluoro-4-iodoaniline, the underlying amide bond formation chemistry is directly applicable to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid for the synthesis of other kinase inhibitors. The core principle involves the activation of the carboxylic acid to facilitate its reaction with an amine.
Below is a generalized workflow for the synthesis of a kinase inhibitor leveraging an amide coupling reaction.
Caption: Generalized workflow for kinase inhibitor synthesis.
Detailed Protocol: Amide Coupling for Kinase Inhibitor Synthesis
This protocol provides a detailed, step-by-step methodology for the amide coupling of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid with a generic aniline precursor, representative of a key step in the synthesis of many kinase inhibitors. This protocol is based on established amide bond formation techniques.[9][10][11][12]
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq)
-
Aniline derivative (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[9][10]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[12]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature for 10 minutes.
-
Addition of Amine and Base: Add the aniline derivative (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Signaling Pathway and Mechanism of Action
Kinase inhibitors derived from fluorinated benzoic acids, such as MEK inhibitors, target key nodes in cellular signaling pathways that are crucial for cancer cell proliferation and survival. The RAS/RAF/MEK/ERK pathway is a prime example of such a target.
Caption: The RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Allosteric MEK inhibitors, whose synthesis can be facilitated by building blocks like 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, do not compete with ATP for the kinase's active site. Instead, they bind to a distinct allosteric pocket on the MEK protein.[5][6] This binding event stabilizes MEK in an inactive conformation, preventing its phosphorylation and activation by the upstream kinase, RAF.[5][6] The inhibition of MEK activation effectively blocks the downstream signaling cascade, leading to the suppression of ERK phosphorylation and subsequent inhibition of cell proliferation.[7][8]
Conclusion
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its unique structural and electronic properties make it an invaluable building block for the synthesis of potent and selective kinase inhibitors. The protocols and principles outlined in this application note provide a framework for researchers and drug development professionals to leverage this and similar fluorinated intermediates in the quest for novel and more effective targeted therapies. The continued exploration of such versatile chemical tools will undoubtedly fuel further innovation in the fight against cancer and other diseases driven by aberrant kinase signaling.
References
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Laboratory-scale synthesis of trametinib (55). (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
- Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.
-
trametinib | New Drug Approvals. (n.d.). New Drug Approvals. Retrieved from [Link]
-
Searching new structural scaffolds for BRAF inhibitors. An integrative study using theoretical and experimental techniques. (n.d.). PubMed. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Identification of BRAF inhibitors through in silico screening. (2014, May 5). National Institutes of Health. Retrieved from [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. (2021, September 1). National Institutes of Health. Retrieved from [Link]
-
Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. (n.d.). PubMed. Retrieved from [Link]
-
Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors. (2014, May 12). PubMed. Retrieved from [Link]
-
Exploiting allosteric properties of RAF and MEK inhibitors to target therapy-resistant tumors driven by oncogenic BRAF signaling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro. (2023, December 5). bioRxiv. Retrieved from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). National Institutes of Health. Retrieved from [Link]
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- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid | 926222-59-5 [sigmaaldrich.com]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting allosteric properties of RAF and MEK inhibitors to target therapy-resistant tumors driven by oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid
Welcome to the Technical Support Center for the purification of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
Understanding the Molecule and Potential Impurities
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a poly-fluorinated aromatic carboxylic acid. Its purification can be challenging due to the presence of structurally similar impurities. The nature of these impurities is largely dictated by the synthetic route employed. A common synthetic approach involves a Suzuki coupling reaction between a boronic acid derivative and a bromo- or iodo-benzoic acid derivative.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as 2-fluoro-4-bromobenzoic acid or (3-(trifluoromethoxy)phenyl)boronic acid.
-
Homocoupling Byproducts: Formation of biphenyls from the coupling of two boronic acid molecules.
-
Isomers: Positional isomers that may form during the synthesis.[1]
-
Residual Catalysts: Palladium catalysts used in coupling reactions.
-
Solvents: Residual solvents from the reaction or initial work-up.
A preliminary purity assessment by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is highly recommended before proceeding with large-scale purification.
Troubleshooting Purification by Technique
This section provides solutions to common problems encountered during the purification of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The key is to find a solvent system where the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain soluble at all temperatures.[2]
Problem: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] The presence of impurities can also depress the melting point, exacerbating this issue.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to decrease the concentration of the solution.
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask or by adding a seed crystal.[3]
-
Change the Solvent System: A solvent with a lower boiling point might be necessary. A mixed solvent system, such as hexane/ethyl acetate, can be effective.[3] Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent) and then slowly add hot hexane (the "poor" solvent) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Problem: I have low recovery of my purified compound.
-
Causality: This is often due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the yield.
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
-
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid?
A good starting point would be a mixed solvent system of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or toluene. [3]The high fluorine content of the molecule increases its lipophilicity, suggesting that it will have good solubility in moderately polar organic solvents. [1]Always perform small-scale solubility tests to determine the optimal solvent and ratio.
Q2: How can I remove residual palladium catalyst from my product?
Residual palladium can often be removed by column chromatography. If it persists, you can try treating a solution of your crude product in an organic solvent with a scavenger resin designed to bind palladium. Alternatively, washing the organic solution with an aqueous solution of a sulfur-containing ligand like sodium thioglycolate can sometimes be effective.
Q3: Can I use acid-base extraction to purify my compound?
Yes, acid-base extraction is a viable method for separating carboxylic acids from neutral or basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The layers can then be separated, and the aqueous layer acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid. The purified acid can then be collected by filtration or extracted back into an organic solvent.
Q4: What analytical techniques should I use to assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. [4]A reverse-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% TFA) is a good starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) and melting point analysis. A sharp melting point is indicative of high purity.
Q5: How should I store the purified 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid?
The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.
Data Summary
| Purification Technique | Key Parameters to Optimize | Common Issues |
| Recrystallization | Solvent system, cooling rate, solvent volume | Oiling out, low recovery, co-crystallization of impurities |
| Normal-Phase Column Chromatography | Mobile phase polarity (Hexane/Ethyl Acetate), addition of acid (0.5-1% AcOH) | Peak tailing, poor separation |
| Reverse-Phase Column Chromatography | Mobile phase composition (Acetonitrile/Water), addition of acid (0.1% TFA) | Poor retention, peak tailing |
| Acid-Base Extraction | Choice of base (e.g., NaHCO₃), pH for precipitation | Emulsion formation, incomplete extraction or precipitation |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a few drops of a test solvent (e.g., ethyl acetate) and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow to cool to room temperature and then in an ice bath to see if crystals form. Repeat with different solvents and mixed solvent systems to find the ideal one.
-
Dissolution: Place the crude 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure (Normal Phase)
-
TLC Analysis: Develop a TLC method to separate the target compound from impurities. An ideal solvent system will give the target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a less polar version of your TLC solvent system). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
References
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-fluoro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Jiang, M., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o573. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(7), 2099-2110. Retrieved from [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. 11(4). Retrieved from [Link]
-
Nichols, M. A. (2015, September 16). CH223 Exp 3A Recrystallization Pre-Lab Lecture Video [Video]. YouTube. Retrieved from [Link]
-
Stoll, D. R. (2021, February 1). Surfing on Mobile Phase, Part I: Origins of Mobile-Phase Composition Waves and Their Effects on Detector Baselines. LCGC International, 39(2), 70-75. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]
-
Hangzhou Hongqin Pharmtech Co., Ltd. (n.d.). 2-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]
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Technical Support Center: A Guide to Improving the Yield of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, improve yields, and troubleshoot issues effectively.
Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling
The most prevalent and efficient method for constructing the biaryl scaffold of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between two aromatic rings, specifically by coupling an aryl halide with an arylboronic acid.
The primary route involves the reaction between 4-Bromo-2-fluorobenzoic acid and 3-(Trifluoromethoxy)phenylboronic acid .
This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of its components.[1] However, its success is contingent on several critical parameters, which we will explore in the following troubleshooting sections.
Critical Starting Material Quality Control (FAQs)
The quality of your starting materials is the foundation of a successful synthesis. Impurities or degradation can inhibit the catalyst, generate side products, and complicate purification.
Q1: My 4-Bromo-2-fluorobenzoic acid appears discolored. How does this affect the reaction, and can I purify it?
A: Discoloration often indicates the presence of trace metal or organic impurities from its synthesis, which can poison the palladium catalyst. Using impure 4-Bromo-2-fluorobenzoic acid[2][3] can lead to significantly lower yields or complete reaction failure.
-
Causality: Palladium catalysts are sensitive to coordination by various functional groups or metals. Impurities can bind to the palladium center, preventing it from entering the catalytic cycle.
-
Purification Protocol: Recrystallization is typically effective. A recommended procedure is to dissolve the crude material in a minimal amount of a hot solvent like ethanol or an ethyl acetate/hexane mixture, followed by slow cooling to induce crystallization. The purity should be verified by NMR and melting point (lit. mp 211-215 °C) before use.
Q2: I suspect my 3-(trifluoromethoxy)phenylboronic acid has degraded. How can I check its quality and prevent decomposition?
A: Boronic acids are susceptible to degradation, primarily through a process called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is a very common cause of low yields in Suzuki couplings. 3-(Trifluoromethoxy)phenylboronic acid is a key reactant, and its integrity is crucial.[6][7]
-
Detection: The primary degradation product is 1-trifluoromethoxybenzene. You can detect its presence via ¹H NMR spectroscopy by looking for the characteristic signals of the byproduct and comparing the integration to the signals of the desired boronic acid.
-
Prevention & Mitigation:
-
Storage: Store boronic acids in a cool, dry, dark place, preferably under an inert atmosphere.
-
Use Fresh Reagents: Use freshly purchased or purified boronic acid whenever possible.[5]
-
Anhydride Formation: Boronic acids can self-condense to form boroxines (trimeric anhydrides) upon standing. While boroxines are often competent in Suzuki couplings, their stoichiometry is different. Gently heating the boronic acid under vacuum can sometimes break up oligomers, but it's crucial to use conditions that do not cause decomposition.
-
Alternative Reagents: For particularly sensitive syntheses, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to protodeboronation.[5][8]
-
Troubleshooting the Suzuki-Miyaura Coupling Reaction
This section addresses the most common issues encountered during the coupling reaction itself.
Q1: My reaction shows low or no conversion of starting materials. What are the most likely causes?
A: This is the most frequent problem and usually points to an issue with the catalytic system or reaction environment. Follow this diagnostic workflow to identify the root cause.
In-depth Analysis:
-
Catalyst Deactivation: The active Pd(0) species is readily oxidized to inactive Pd(II) or palladium black by oxygen.[5] Solvents, especially ethers like THF and dioxane, can contain peroxides that also poison the catalyst. Always use freshly distilled or anhydrous, peroxide-free solvents and rigorously degas the entire reaction setup.
-
Base and Solvent Choice: The base is not just a proton scavenger; it activates the boronic acid for transmetalation. The choice of base and solvent are interdependent.
| Base | Common Solvents | Considerations |
| K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Standard, reliable choices. Carbonates are effective and generally do not cause hydrolysis of the carboxylic acid.[9] |
| K₃PO₄ | Toluene, Dioxane (anhydrous) | A stronger base, often used for less reactive aryl chlorides. Can require a small amount of water to function effectively.[10] |
| KF, CsF | DMF, Toluene | Fluoride bases can be effective and may prevent ester cleavage if the carboxylic acid is protected, but reaction rates can be slower.[4] |
-
Catalyst & Ligand Activity: While 4-bromo-2-fluorobenzoic acid is relatively reactive (I > Br > OTf >> Cl), the electronic properties of both coupling partners can influence the rate-limiting oxidative addition step.[5][10] If standard catalysts like Pd(PPh₃)₄ are ineffective, a more electron-rich and bulky ligand may be required to facilitate the oxidative addition and reductive elimination steps.
Q2: I'm observing a significant amount of 1-trifluoromethoxybenzene. What is happening and how can I stop it?
A: This is a classic case of protodeboronation , where the boronic acid starting material is consumed in a non-productive pathway.[4][5]
-
Mechanism: The aryl-boron bond is cleaved by a proton source, which can be residual water or the carboxylic acid proton on the other starting material, especially at elevated temperatures. This side reaction competes directly with the desired transmetalation step in the catalytic cycle.
-
Solutions:
-
Minimize Reaction Time & Temperature: Do not heat the reaction longer than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the starting halide is consumed.
-
Use Excess Boronic Acid: Employing a slight excess (1.1-1.3 equivalents) of the boronic acid can help compensate for some degradation.
-
Choice of Base: A strong, non-aqueous base like K₃PO₄ can sometimes suppress protodeboronation, but care must be taken.[10] Some sources suggest that aqueous bases can accelerate the issue.[4]
-
Protecting Groups: Consider protecting the carboxylic acid as a methyl or ethyl ester. This removes the acidic proton, which can contribute to protodeboronation, but adds extra steps to the synthesis.
-
Q3: My reaction is producing significant amounts of homo-coupled byproducts. How can I minimize this?
A: Homo-coupling results in the formation of symmetrical biaryls from either the aryl halide or the boronic acid coupling with themselves.
-
Causes:
-
Boronic Acid Homo-coupling: Often occurs in the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules. Rigorous degassing is the primary solution.
-
Aryl Halide Homo-coupling: Can be promoted by certain ligand systems or if the reaction temperature is too high.
-
-
Solutions:
-
Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Control Stoichiometry: Use a stoichiometry close to 1:1 or with only a slight excess of the boronic acid.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homo-coupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.
-
Post-Reaction Work-up and Purification
Q1: How do I effectively remove palladium and phosphine residues after the reaction?
A: Residual palladium and phosphine oxides can be difficult to remove and may interfere with subsequent steps or biological assays.
-
Filtration: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of Celite® can remove insoluble palladium black.
-
Acid-Base Extraction: The product is a carboxylic acid. After the initial workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities (like phosphine oxides and homo-coupled byproducts) in the organic layer. Subsequently, acidifying the aqueous layer with HCl will precipitate the pure product, which can be collected by filtration.
-
Scavengers: For very high purity requirements, specific thiol-functionalized silica gels can be used to scavenge residual palladium.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Recommended Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq.), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water). The total solvent volume should create a 0.1-0.2 M solution with respect to the aryl bromide.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the 4-Bromo-2-fluorobenzoic acid.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Extract the organic layer with 1M NaOH (aq).
-
Separate the layers and cool the aqueous layer in an ice bath.
-
Slowly acidify the aqueous layer with concentrated HCl until the product precipitates completely (pH ~2).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, recrystallize the solid product from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?Link
-
ChemicalBook. 4-Bromo-2-fluorobenzoic acid synthesis. Link
-
National Institutes of Health (PMC). Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. Link
-
MDPI. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Link
-
Fine Chemicals. 4-Bromo-2-fluorobenzoic acid: Synthesis, Properties, and Applications. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. Link
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?Link
-
FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?Link
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?Link
-
National Institutes of Health (PMC). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Link
-
BenchChem. Technical Support Center: Suzuki Coupling Reactions. Link
-
Andrew G Myers Research Group. The Suzuki Reaction. Link
-
Sigma-Aldrich. 4-Bromo-2-fluorobenzoic acid 97%. Link
-
National Institutes of Health (PMC). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Link
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Link
-
ChemScene. 2-Fluoro-4-bromobenzoic acid. Link
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Link
-
Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid. Link
-
National Institutes of Health (PMC). Organoborane coupling reactions (Suzuki coupling). Link
-
Sigma-Aldrich. 3-(Trifluoromethyl)phenylboronic acid = 95%. Link
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Link
-
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Link
-
PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Link
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during its synthesis, particularly via the commonly employed Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with the expert insights and actionable troubleshooting strategies necessary to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges during the synthesis. Each entry details the potential cause of the issue and provides a step-by-step resolution protocol.
Issue 1: Low or No Conversion of Starting Materials
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-fluoro-4-bromobenzoic acid and/or (3-(trifluoromethoxy)phenyl)boronic acid.
Potential Causes & Solutions:
-
Cause A: Inactive Catalyst: The Palladium (Pd) catalyst is the heart of the Suzuki coupling. Its activity can be compromised by oxidation (Pd(0) to Pd(II)) or improper activation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can deactivate the Pd(0) species.
-
Catalyst Source & Age: Use a fresh bottle of palladium catalyst. Older catalysts may have been exposed to air over time. For critical reactions, consider using a catalyst from a freshly opened container.
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle. If using a pre-catalyst like Pd(OAc)₂, ensure the phosphine ligand (e.g., SPhos, XPhos) is added in the correct stoichiometry to generate the active Pd(0) species in situ.
-
-
-
Cause B: Ineffective Base: The base plays a critical role in activating the boronic acid. An inappropriate choice of base, or insufficient quantity, can stall the reaction.
-
Troubleshooting Steps:
-
Base Strength & Solubility: Carbonates like K₂CO₃ or Cs₂CO₃ are common choices. Cesium carbonate is more soluble and often more effective but also more expensive. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
Aqueous Conditions: The presence of water is often essential for the base to function effectively and to facilitate the transmetalation step. If running in a purely anhydrous solvent, consider adding a small amount of water (e.g., as part of a 2M aqueous K₂CO₃ solution).
-
-
-
Cause C: Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Troubleshooting Steps:
-
Temperature Screening: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Common solvent systems like Dioxane/Water or Toluene/Water often require heating to 80-100 °C.
-
-
Diagram: Troubleshooting Low Conversion
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to a homocoupling of my boronic acid (3,3'-bis(trifluoromethoxy)-1,1'-biphenyl). What causes this and how can I prevent it?
A1: This is a classic side reaction in Suzuki couplings, often called Glaser coupling or boronic acid homocoupling. It occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium complex, especially in the presence of oxygen.
-
Mechanism: The presence of O₂ can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway. It can also occur under anaerobic conditions but is significantly accelerated by oxygen.
-
Prevention Strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon for 20-30 minutes can suffice.
-
Controlled Reagent Addition: In some cases, adding the boronic acid slowly to the reaction mixture (which already contains the aryl halide, base, and catalyst) can minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize Pd/Ligand Ratio: An inappropriate ligand-to-palladium ratio can leave palladium species that are more prone to catalyzing homocoupling. Ensure you are using established, well-vetted ligand ratios for your chosen catalyst system.
-
Q2: My final product is contaminated with a debrominated starting material (2-fluorobenzoic acid). How is this formed and how can I suppress it?
A2: The formation of 2-fluorobenzoic acid is a result of a side reaction called protodebromination . This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom from a proton source in the reaction mixture.
-
Mechanism: This side reaction can be promoted by several factors. It can occur via a reductive elimination from a hydrido-palladium-aryl intermediate (Pd-H-Ar). The hydride source can be impurities in the reagents or solvent, or from decomposition of the boronic acid or phosphine ligands.
-
Suppression Strategies:
-
High-Purity Reagents: Use high-purity solvents and reagents to minimize potential proton sources.
-
Base Choice: Some bases can influence the rate of protodehalogenation. While strong inorganic bases are standard, sometimes switching to a milder base or a different counter-ion can reduce this side reaction.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed with the workup. Prolonged heating can increase the likelihood of side reactions like this one.
-
Q3: After workup, I am struggling to separate my product from the deboronated starting material (1-(trifluoromethoxy)benzene). What is the cause and what purification strategy do you recommend?
A3: The presence of 1-(trifluoromethoxy)benzene indicates protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is a common issue, particularly in the presence of a strong base and water at elevated temperatures.
-
Mechanism: The C-B bond of the boronic acid is susceptible to cleavage (hydrolysis) under the basic aqueous conditions of the Suzuki reaction, especially with prolonged heating.
-
Minimization & Purification:
-
Reaction Conditions: Avoid excessive heating or extended reaction times. A more active catalyst system that allows for lower temperatures or shorter times can be beneficial.
-
Purification Strategy: Since your desired product is a carboxylic acid and the byproduct is a neutral organic molecule, an acid-base extraction is highly effective.
-
Step 1: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Step 2: Wash with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). Your product will deprotonate and move into the aqueous layer as the carboxylate salt. The neutral byproduct will remain in the organic layer.
-
Step 3: Separate the layers.
-
Step 4: Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out (typically pH < 2).
-
Step 5: Collect the precipitated solid product by filtration.
-
-
Table: Summary of Key Side Reactions & Mitigation
| Side Reaction | Byproduct Formed | Primary Cause(s) | Mitigation Strategy |
| Homocoupling | 3,3'-bis(trifluoromethoxy)-1,1'-biphenyl | Oxygen presence; High boronic acid concentration | Rigorous degassing (freeze-pump-thaw); Slow addition of boronic acid. |
| Protodebromination | 2-Fluorobenzoic acid | H-donor impurities; Catalyst decomposition | Use high-purity reagents; Avoid prolonged reaction times; Optimize base. |
| Protodeboronation | 1-(trifluoromethoxy)benzene | Base-mediated hydrolysis of the C-B bond at high temp. | Minimize reaction time and temperature; Use a highly efficient catalyst system. Effective purification via acid-base extraction. |
Reference Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Diagram: Experimental Workflow
Caption: A standard workflow for the Suzuki-Miyaura synthesis and purification.
Materials & Reagents:
-
2-Fluoro-4-bromobenzoic acid (1.0 eq)
-
(3-(trifluoromethoxy)phenyl)boronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₂CO₃ (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzoic acid and (3-(trifluoromethoxy)phenyl)boronic acid.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). Degas the entire mixture thoroughly using the freeze-pump-thaw method for at least three cycles.
-
Reagent Addition: Under a positive pressure of argon, add the K₂CO₃, SPhos ligand, and finally the Pd(OAc)₂ catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC (staining with KMnO₄ can be effective). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting aryl bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. The layers may be difficult to separate. Add a small amount of brine to aid separation. Isolate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Acid-Base Purification: Combine the organic layers and wash with a 1M NaOH (aq) solution. The product will move to the aqueous layer. Separate the layers.
-
Precipitation: Cool the basic aqueous layer in an ice bath and slowly acidify with 2M HCl while stirring until the pH is ~2. A white precipitate of the desired product should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum to yield 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
References
Technical Support Center: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support center for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges related to impurities and analytical characterization. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and integrity of your research.
Understanding the Purity Profile of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
The purity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is paramount for the reliability and reproducibility of experimental results, particularly in the context of drug discovery and development where even minor impurities can significantly impact biological activity and safety profiles. The common impurities associated with this compound can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which may form during storage or under specific experimental conditions.
A prevalent and efficient method for the synthesis of this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. For 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a likely synthetic pathway is the coupling of 2-Fluoro-4-bromobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid. Understanding this synthetic route is key to anticipating potential process-related impurities.
Troubleshooting Guide: Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.[3][4] Below, we address common issues you may encounter during HPLC analysis and provide systematic troubleshooting strategies.
Issue 1: Unexpected Peaks in Your Chromatogram
The appearance of unexpected peaks is a common challenge in HPLC analysis. These can be attributed to process-related impurities, degradation products, or contaminants.
Troubleshooting Steps:
-
Identify Potential Process-Related Impurities: Based on the likely Suzuki-Miyaura synthesis, the primary process-related impurities to consider are:
-
Unreacted Starting Materials: 2-Fluoro-4-bromobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid.
-
Homocoupling By-product: 3,3'-bis(trifluoromethoxy)biphenyl, formed from the self-coupling of the boronic acid.
-
Dehalogenated Starting Material: 2-Fluorobenzoic acid, which may be present in the 2-Fluoro-4-bromobenzoic acid starting material or formed as a by-product.
-
-
Consider Potential Degradation Products:
-
Hydrolysis Product: 2-Fluoro-4-(3-hydroxyphenyl)benzoic acid. The trifluoromethoxy group is generally stable, but can undergo hydrolysis under strong acidic or basic conditions.[5]
-
-
Utilize a Diode Array Detector (DAD): A DAD can provide the UV spectrum of the unknown peak. Comparing this spectrum to that of the main peak and any known standards can aid in preliminary identification.
-
Employ LC-MS for Definitive Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which is crucial for structural elucidation.[6]
Logical Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.
Issue 2: Peak Tailing of the Main Analyte Peak
Peak tailing for an acidic compound like 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is often due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The carboxylic acid group is the primary site for potential ionic interactions. Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the carboxyl group, minimizing its interaction with residual silanols on the C18 column and leading to more symmetrical peaks.[3]
-
Evaluate Column Health: The column may be contaminated or degraded. Attempt to wash it with a strong solvent. If peak shape does not improve, the column may need to be replaced.
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak overload and subsequent tailing. Dilute your sample and reinject.
Issue 3: Poor Resolution Between the Main Peak and an Impurity
Inadequate separation between the analyte and an impurity can hinder accurate quantification.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: If using a gradient elution, adjust the slope of the gradient. A shallower gradient will provide more time for the components to separate on the column.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivities of these solvents can alter the elution profile and improve resolution.
-
Consider a Different Stationary Phase: While C18 columns are a good starting point, a column with a different stationary phase, such as a biphenyl phase, can offer alternative selectivity for aromatic compounds due to enhanced π-π interactions.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general method for the purity assessment of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. Optimization may be required based on the specific instrument and column used.
Objective: To determine the purity of a 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid sample by separating it from potential process-related and degradation impurities.
Materials and Reagents:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (or a suitable diluent).
-
-
Sample Solution Preparation:
-
Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 60% A, 40% B. Linearly increase to 90% B over 20 min. Hold for 5 min. Return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
-
Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape of the main analyte.
-
Inject the sample solution.
-
Calculate the purity by the area percent method.
-
General Workflow for Purity Assessment
Caption: General workflow for purity assessment of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
Summary of Potential Impurities
The following table summarizes the likely impurities, their potential sources, and their expected chromatographic behavior relative to the main compound.
| Impurity Name | Structure | Potential Source | Expected Relative Retention Time (RRT) |
| 2-Fluoro-4-bromobenzoic acid | Unreacted Starting Material | Earlier eluting (more polar) | |
| 3-(Trifluoromethoxy)phenylboronic acid | Unreacted Starting Material | Earlier eluting (more polar) | |
| 3,3'-bis(trifluoromethoxy)biphenyl | Homocoupling of Boronic Acid | Later eluting (less polar) | |
| 2-Fluorobenzoic acid | Impurity in starting material or by-product | Earlier eluting (more polar) | |
| 2-Fluoro-4-(3-hydroxyphenyl)benzoic acid | Degradation (Hydrolysis) | Earlier eluting (more polar) |
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid?
A1: The most probable and industrially scalable synthetic route is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the palladium-catalyzed reaction between 2-Fluoro-4-bromobenzoic acid and 3-(trifluoromethoxy)phenylboronic acid.
Q2: My batch of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has a slight discoloration. Does this indicate impurity?
A2: Discoloration can be an indication of trace impurities, which may include residual palladium catalyst from the synthesis or minor degradation products. While a slight tint may not significantly impact the overall purity percentage, it is crucial to verify the purity using a quantitative method like HPLC and assess the impurity profile.
Q3: How stable is the trifluoromethoxy (-OCF3) group?
A3: The trifluoromethoxy group is generally considered to be chemically stable and resistant to metabolic degradation.[7] However, it can undergo hydrolysis to a hydroxyl group under harsh acidic or basic conditions, which could be a consideration in certain experimental setups or during forced degradation studies.[5]
Q4: Can I use Nuclear Magnetic Resonance (NMR) for purity assessment?
A4: Yes, ¹H NMR and ¹⁹F NMR are powerful tools for both structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified internal standard. For routine purity checks, the presence of small, unidentifiable signals in the NMR spectrum can indicate the presence of impurities.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., high temperature, acid, base, oxidation, light) to deliberately induce degradation.[8][9] These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods. This information is a critical component of regulatory submissions for new drug candidates.
References
-
SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Jin, Y., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1235, 143-149. Available at: [Link]
-
Betz, K., et al. (2015). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. Methods in Enzymology, 558, 267-290. Available at: [Link]
-
Kumar, A., & Sharma, C. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Peresypkina, E. V., et al. (2012). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Structural Chemistry, 53(1), 133-139. Available at: [Link]
-
Li, Y., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory, 47(4), 22-25. Available at: [Link]
-
Alsberg, T., et al. (2007). Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: Extraction method optimization. Rapid Communications in Mass Spectrometry, 21(19), 3244-3252. Available at: [Link]
-
Liu, J., et al. (2024). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. Science of The Total Environment, 936, 173682. Available at: [Link]
-
Al-Saeed, M. M., & Al-Dayel, O. (2014). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A, 1363, 131-138. Available at: [Link]
-
Key, B. D., et al. (2013). Biodegradation of fluorinated alkyl substances. Reviews in Environmental Science and Bio/Technology, 12(2), 123-142. Available at: [Link]
-
Jones, R. G. (1948). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 70(1), 143-144. Available at: [Link]
-
Schiesser, S., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 145-156. Available at: [Link]
-
Kotha, S., et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing reaction temperature for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid synthesis
Technical Support Center: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this specific synthesis, which typically proceeds via a Suzuki-Miyaura cross-coupling reaction. Our focus is to provide actionable, in-depth solutions to common challenges, with a core emphasis on the critical parameter of reaction temperature.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1][2][3] However, its success hinges on a delicate interplay of multiple factors, including the catalyst, base, solvent, and, most critically, temperature. An improperly optimized temperature can lead to a cascade of issues, from sluggish reaction rates to catalyst decomposition and the proliferation of undesirable side products.[1][4] This guide provides a structured approach to troubleshooting and optimizing this crucial parameter.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis. The underlying reaction assumes the coupling of a boronic acid derivative with an aryl halide, catalyzed by a palladium complex.
Question 1: My reaction shows very low or no conversion to the desired product. What are the temperature-related causes?
Answer: Low or no product formation is a common but solvable issue. Temperature is one of the first parameters to investigate as it directly governs the reaction kinetics. The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium catalyst to the aryl halide, a process that is highly temperature-dependent.[5]
-
Causality 1: Reaction Temperature is Too Low.
-
Explanation: The activation energy barrier for the oxidative addition step may not be overcome at a low temperature, leading to an extremely slow or stalled reaction. This is particularly true for less reactive aryl halides (e.g., aryl chlorides).[2]
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-15°C increments (e.g., from 70°C to 85°C).
-
Monitor Progress: After each increase, allow the reaction to equilibrate for 1-2 hours and then analyze a sample via TLC, GC, or LC-MS to check for product formation and consumption of starting materials.
-
Consider Solvent Boiling Point: Ensure your chosen temperature does not exceed the boiling point of your solvent. For higher temperatures, consider switching to a higher-boiling solvent such as dioxane, toluene, or DMF.[1][6]
-
-
-
Causality 2: Reaction Temperature is Too High, Leading to Catalyst Decomposition.
-
Explanation: While heat can accelerate the reaction, excessive temperatures can lead to the decomposition of the palladium catalyst. Homogeneous palladium catalysts, especially those with phosphine ligands, can be thermally sensitive.[7] Catalyst degradation results in a loss of catalytic activity and a stalled reaction.
-
Troubleshooting Steps:
-
Visual Inspection: A common sign of catalyst decomposition is the formation of a black precipitate (palladium black).
-
Temperature Reduction: If catalyst decomposition is suspected, repeat the reaction at a lower temperature.
-
Use a Pre-catalyst: Consider using a more robust, pre-formed palladium catalyst (e.g., a PEPPSI-type pre-catalyst) which can offer greater thermal stability.[6]
-
-
-
Causality 3: Temperature-Induced Reagent Degradation.
-
Explanation: Boronic acids, a key reagent in Suzuki couplings, are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][8] This side reaction can be accelerated at elevated temperatures, effectively removing one of your key starting materials from the reaction mixture.
-
Troubleshooting Steps:
-
Confirm Reagent Stability: Analyze your starting boronic acid by NMR or LC-MS to ensure its purity before starting the reaction.
-
Optimize Base and Temperature: The rate of protodeboronation is also influenced by the strength of the base. A milder base in combination with the lowest effective temperature may be necessary.
-
Use Boronic Esters: Consider using more stable boronic acid derivatives, such as MIDA boronates or pinacol esters, which are less prone to premature degradation.[6][8]
-
-
Question 2: My reaction produces the desired product, but I am observing significant byproduct formation. How is this related to temperature?
Answer: The formation of byproducts is often a direct consequence of suboptimal temperature control, which can favor alternative reaction pathways.
-
Common Byproduct: Homocoupling (Glaser-Hay type reaction)
-
Explanation: This involves the coupling of two molecules of the boronic acid starting material to form a symmetrical biaryl. This side reaction is often promoted at higher temperatures, especially in the presence of oxygen.
-
Troubleshooting:
-
Lower the Temperature: This is the most direct way to disfavor the homocoupling pathway.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction to minimize oxygen exposure.
-
-
-
Common Byproduct: Dehalogenation
-
Explanation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can occur when a hydride species is generated in the catalytic cycle, a process that can be promoted by high temperatures or reactions with certain solvents or bases.[6]
-
Troubleshooting:
-
Screen Solvents and Bases: Test alternative solvents or weaker bases that are less likely to act as hydride donors at elevated temperatures.
-
Optimize Temperature: Find the minimum temperature required for efficient cross-coupling to reduce the rate of dehalogenation.
-
-
Below is a troubleshooting workflow to diagnose yield issues based on temperature.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting temperature for optimizing the synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid?
-
A: A sensible starting point for many Suzuki couplings involving aryl bromides is around 80°C.[4] This temperature is often sufficient to promote oxidative addition without being excessively high, which would risk reagent or catalyst degradation. A typical optimization screen might involve running the reaction at 80°C, 90°C, and 100°C to identify the optimal balance of reaction rate and selectivity.[1]
-
-
Q: How does my choice of solvent impact the optimal reaction temperature?
-
A: The solvent's primary role is to solubilize the reagents, but its boiling point dictates the maximum achievable reaction temperature at atmospheric pressure.
-
Lower Boiling Solvents (e.g., THF, ~66°C): Limit the accessible temperature range and may be unsuitable if higher temperatures are required for activation.
-
Higher Boiling Solvents (e.g., Dioxane, ~101°C; Toluene, ~111°C): Provide a wider operational temperature range, allowing for more effective optimization.[1] A small amount of water is often added to the organic solvent to aid in the dissolution of the base and facilitate the transmetalation step.[6]
-
-
-
Q: What is the most effective way to monitor the impact of temperature changes during my optimization experiments?
-
A: Time-course analysis is crucial. For each temperature you are testing, take small aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h). Quench the reaction in the aliquot and analyze it using a quantitative or semi-quantitative technique like HPLC, UPLC, or GC-MS. This will allow you to plot the consumption of starting materials and the formation of the product over time, giving you a clear picture of the reaction rate and helping you identify the point of maximum conversion.
-
Experimental Protocol: Temperature Screening
This protocol outlines a parallel experiment to determine the optimal reaction temperature for the Suzuki coupling.
Objective: To identify the reaction temperature that provides the highest yield of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid with the fewest impurities.
Reagents & Equipment:
-
2-Fluoro-4-carboxyphenylboronic acid (or suitable ester)
-
1-Bromo-3-(trifluoromethoxy)benzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Parallel synthesis reaction block or multiple reaction flasks with controlled heating and stirring
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and/or LC-MS for analysis
Procedure:
-
Setup: Place three identical reaction vials in a parallel synthesizer or oil baths. Each vial should contain a stir bar.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.02 eq), and base (2.0 eq) to each vial.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) to each vial to achieve the desired concentration.
-
Heating: Seal the vials and set the heating block to three different temperatures:
-
Vial 1: 80°C
-
Vial 2: 95°C
-
Vial 3: 110°C
-
-
Monitoring: At 2-hour intervals, carefully and quickly take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter, and analyze by TLC and LC-MS to determine the ratio of starting material to product.
-
Analysis: After 24 hours (or once the reaction at the optimal temperature appears complete), cool all reactions to room temperature. Work up the reactions identically. Purify the product from each reaction and calculate the isolated yield.
| Parameter | Temperature | Effect on Reaction Rate | Potential Negative Outcome |
| Low | < 80°C | Very slow or no reaction. | Incomplete conversion, wasted time and materials. |
| Optimal | 80 - 100°C | Efficient conversion rate. | Minimal side reactions. |
| High | > 110°C | Very fast initial rate. | Catalyst decomposition, protodeboronation, homocoupling.[6] |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Slideshare. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. Retrieved from [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Reaction. | PPTX [slideshare.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
stability issues of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid under acidic conditions
Welcome to the technical support center for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions, that may be encountered during experimental workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and regulatory expectations for pharmaceutical development.
Troubleshooting Guide: Stability Under Acidic Stress
This section addresses specific issues you might encounter when subjecting 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid to acidic conditions as part of forced degradation studies or other experimental procedures.
Question 1: I am performing an acid-forced degradation study on 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, but I am not observing any significant degradation. Is this expected?
Answer: Yes, it is highly likely that you will observe minimal to no degradation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid under standard acidic forced degradation conditions (e.g., 0.1 M to 1 M HCl or H₂SO₄ at elevated temperatures). The molecule is inherently robust due to its specific chemical structure. Here’s a breakdown of the contributing factors to its high stability:
-
The Trifluoromethoxy (-OCF₃) Group: This group is exceptionally stable and generally inert under both acidic and basic conditions.[1][2] Its stability is significantly greater than that of a trifluoromethyl (-CF₃) group, which itself is quite robust. The ether linkage in trifluoromethoxyarenes is resistant to cleavage due to the strong electron-withdrawing nature of the fluorine atoms.
-
The Carbon-Fluorine (C-F) Bond: The C-F bond on the benzoic acid ring is one of the strongest covalent bonds in organic chemistry.[3] This bond is highly resistant to cleavage, making defluorination an unlikely degradation pathway under typical laboratory conditions.
-
Aromatic System Stability: The biphenyl core of the molecule is a stable aromatic system. Ring-opening or substitution reactions are energetically unfavorable without specific and harsh catalytic conditions.
It is not unusual for a forced degradation study to yield no significant degradation, and this in itself is a valuable piece of information about the intrinsic stability of the molecule.[4]
Question 2: If I need to induce degradation to validate my stability-indicating method, what harsher conditions could I consider, and what potential degradation products might I expect?
Answer: While the molecule is very stable, inducing degradation for the purpose of analytical method validation may require moving beyond standard ICH conditions. It is important to note that degradation products formed under these extreme conditions may not be relevant to the stability of the final drug product under normal storage conditions.
Potential Harsher Conditions & Degradation Pathways:
-
Decarboxylation: The most probable, albeit still difficult, degradation pathway under severe acidic and thermal stress is the loss of the carboxylic acid group to form 1-fluoro-3-(3-trifluoromethoxyphenyl)benzene. Aromatic decarboxylation typically requires very high temperatures (>140°C) or specific catalytic systems, such as photo-induced process.[2][5][6]
-
Mechanism: Protonation of the carboxylic acid group followed by heat-induced elimination of CO₂.
-
-
Ether Bond Cleavage: Cleavage of the aryl-ether bond is another potential, but highly unlikely, degradation pathway that would require extreme acidic conditions (e.g., strong Lewis acids or superacids) not typical for forced degradation studies.[7] This would lead to the formation of 2-fluoro-4-hydroxybenzoic acid and 3-bromotrifluorometoxybenzene (if HBr is used as a strong acid).
The diagram below illustrates the most plausible, though minor, degradation pathway of decarboxylation.
Caption: Potential decarboxylation of the parent compound under harsh conditions.
Question 3: My HPLC analysis shows a small, unexpected peak after acid treatment. How can I identify it?
Answer: Identifying unknown peaks is a critical step in impurity profiling. A systematic approach is necessary to determine if the peak is a genuine degradant, an impurity from the starting material, or an artifact.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the most powerful technique for identifying unknown impurities.[8][9] An LC-MS analysis will provide the molecular weight of the unknown compound, which is crucial for proposing a structure.
-
Diode Array Detector (DAD): If your HPLC is equipped with a DAD, compare the UV spectrum of the unknown peak to that of the parent compound. A similar UV spectrum may suggest a related compound, while a significantly different spectrum could indicate a major structural change.
-
Forced Degradation of Placebo/Excipients: If your sample is a formulated product, subject a placebo (all excipients without the active pharmaceutical ingredient) to the same stress conditions. This will help you determine if the unexpected peak originates from the degradation of an excipient.
The following workflow provides a logical approach to identifying unexpected peaks.
Caption: Workflow for the identification of unknown peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the standard ICH conditions for acid hydrolysis in forced degradation studies? | According to ICH guidelines, typical conditions for acid hydrolysis involve treating the drug substance with acids like 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures (e.g., 50-70°C) for a defined period. The goal is to achieve 5-20% degradation to demonstrate the specificity of the analytical method. |
| Could the fluorine atom on the benzoic acid ring be displaced under acidic conditions? | No, this is extremely unlikely. The aryl C-F bond is exceptionally strong and stable. Nucleophilic aromatic substitution to displace fluoride would require a strong nucleophile and typically harsh conditions with an electron-deficient aromatic ring, which are not present here.[3] |
| Is the trifluoromethoxy group susceptible to hydrolysis to a hydroxyl group? | The trifluoromethoxy group is highly resistant to hydrolysis under both acidic and basic conditions due to the stabilizing effect of the three fluorine atoms on the carbon-oxygen bond.[1][2] This makes the conversion to a phenolic hydroxyl group a very improbable degradation pathway under typical stress testing conditions. |
| What analytical techniques are best suited for purity and impurity analysis of this compound? | High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for purity analysis and quantification of known impurities. For the identification of unknown degradation products, hyphenated techniques such as LC-MS are indispensable.[8] Gas Chromatography (GC) could be used to analyze for volatile impurities or residual solvents. |
Summary of Forced Degradation Conditions
The table below summarizes the typical stress conditions applied during forced degradation studies as recommended by the International Council for Harmonisation (ICH).
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways for the Topic Compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room Temp to 70°C | Highly unlikely to degrade. Potential for decarboxylation under extreme heat and acid concentration. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room Temp to 70°C | Highly unlikely to degrade. The trifluoromethoxy group is stable. Saponification of the carboxylic acid will occur. |
| Oxidation | 3-30% H₂O₂; Room Temp | The aromatic rings could be susceptible to oxidation, potentially forming hydroxylated species or ring-opened products, though this would likely require forcing conditions. |
| Thermal Degradation | Dry heat (e.g., 80-120°C) | The compound is expected to be highly stable. Decarboxylation is a possibility at very high temperatures. |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | The biphenyl system contains chromophores that can absorb UV light. Photolytic degradation could lead to radical-based reactions, though the C-F and C-O-C bonds are generally photochemically stable.[10] |
Experimental Protocols
General Protocol for Acid-Forced Degradation
-
Objective: To assess the stability of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in an acidic solution.
-
Materials and Reagents:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes, and HPLC vials
-
-
Procedure:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., ACN or a mixture of ACN and water).
-
In separate flasks, add an aliquot of the stock solution to a solution of 0.1 M HCl and 1 M HCl.
-
Store one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of NaOH.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method and compare it to an unstressed control sample.
-
Caption: Workflow for a typical acid-forced degradation experiment.
References
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. (2023). ResearchGate. Available at: [Link]
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Journal of the American Chemical Society. Available at: [Link]
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). PubMed. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. (2021). PMC. Available at: [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2022). Nature. Available at: [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Science Publishing Group. Available at: [Link]
-
A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. (2013). University College Dublin. Available at: [Link]
-
Studies on the Reactivity of Tetrafluoro- and Pentafluorophenyl Trimethylsilyl Ether with Pentafluorobenzenes. Chemistry and X-ray Structural Investigations of Polyfluorodiphenyl Ethers. (2000). Sci-Hub. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2015). PubMed. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (2017). ResearchGate. Available at: [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (2020). ResearchGate. Available at: [Link]
-
PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. (2021). MDPI. Available at: [Link]
-
Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. (2024). RSC Publishing. Available at: [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2015). PubMed. Available at: [Link]
-
Low-temperature mineralization of perfluorocarboxylic acids. (2022). Science. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). National Council of Educational Research and Training. Available at: [Link]
-
Acidic attack of perfluorinated alkyl ether lubricant molecules by metal oxide surfaces. (1990). NASA Technical Reports Server. Available at: [Link]
-
An Efficient Approach Towards Syntheses of Ethers and Esters Using CsF—Celite as a Solid Base. (1999). ResearchGate. Available at: [Link]
-
Synthesis of perfluorinated functionalized, branched ethers. (2000). ResearchGate. Available at: [Link]
Sources
- 1. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]
troubleshooting guide for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid reactions
Welcome to the technical support center for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (F-TFMBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structural characteristics of F-TFMBA—namely the sterically demanding ortho-fluoro substituent, the electron-withdrawing trifluoromethoxy group, and the carboxylic acid handle—present specific challenges and opportunities in synthesis. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to help you navigate your experimental hurdles.
Section 1: Amide Coupling Reactions
Amide bond formation is the most common transformation for this substrate. However, the interplay between sterics and electronics can often lead to sluggish reactions or incomplete conversions.
FAQ 1.1: My amide coupling reaction with F-TFMBA has stalled or shows low conversion. What are the likely causes and solutions?
This is a frequent issue stemming primarily from the steric hindrance imposed by the fluorine atom at the C2 position, which impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate.
Underlying Causality:
-
Steric Hindrance: The ortho-fluoro group physically blocks the reaction center. This effect is magnified when using bulky amines.
-
Poor Carboxylic Acid Activation: Standard coupling reagents like DCC (Dicyclohexylcarbodiimide) may not be potent enough to efficiently generate the active ester, or the active intermediate may be too sterically shielded.
-
Low Nucleophilicity of the Amine: If your amine partner is electron-deficient (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity, combined with the steric barrier of F-TFMBA, makes the reaction particularly challenging.
Troubleshooting Workflow:
The following flowchart outlines a systematic approach to diagnosing and solving low-yield amide couplings.
Caption: Troubleshooting flowchart for low-conversion amide coupling reactions.
Recommended Solutions:
-
Switch to a More Powerful Coupling Reagent: For sterically hindered systems, uronium or phosphonium-based reagents are superior. They rapidly generate highly reactive acyl intermediates that are less sensitive to steric bulk.
Reagent Class Advantages for F-TFMBA Disadvantages HATU Uronium Excellent for hindered acids/amines; low epimerization. Higher cost; can form guanidinium byproduct. HBTU Uronium Common, effective, and less expensive than HATU. Slightly less reactive than HATU. PyBOP Phosphonium High reactivity; byproduct (HMPA) is water-soluble. Potential toxicity of byproducts. -
Convert to an Acyl Halide: An excellent, albeit two-step, strategy is to first convert F-TFMBA to the more reactive acyl chloride (using SOCl₂ or (COCl)₂) or acyl fluoride. Acyl fluorides are particularly effective for coupling with sensitive or electron-deficient amines as they are more stable than acyl chlorides but highly reactive towards amines.[1]
-
Optimize Reaction Conditions:
-
Temperature: For difficult couplings, increasing the temperature to 40-80 °C can overcome the activation energy barrier. Use a sealed vial or microwave heating for temperatures above the solvent's boiling point.[2]
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize side reactions. Ensure at least 2-3 equivalents are used to neutralize the acid and any salts from the coupling reagent.
-
Solvent: Aprotic polar solvents like DMF, NMP, or DMA are generally superior to DCM or THF as they better solvate the charged intermediates.
-
Protocol 1.1: Robust Amide Coupling of F-TFMBA using HATU
This protocol is designed to maximize success with sterically hindered or electron-deficient amines.
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add F-TFMBA (1.0 equiv) and anhydrous DMF (to make a 0.2 M solution).
-
Add the amine (1.1-1.2 equiv) to the solution.
-
In a separate vial, dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
If the reaction is sluggish, warm the mixture to 50 °C and continue stirring.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling
While F-TFMBA itself is not typically used directly in cross-coupling, it is a precursor to aryl halides or triflates that are. Troubleshooting often revolves around catalyst selection and managing side reactions. This section assumes F-TFMBA has been converted to a suitable coupling partner (e.g., an aryl bromide via a Hunsdiecker-type reaction or a related transformation).
FAQ 2.1: My Suzuki-Miyaura coupling using a derivative of F-TFMBA is failing or giving significant byproducts like homocoupling or protodeboronation. What should I do?
Failure in Suzuki couplings often points to issues with catalyst activity, oxygen contamination, or suboptimal choice of base and solvent. The electron-withdrawing nature of the substituents on your F-TFMBA-derived substrate can also influence the reaction.
Underlying Causality:
-
Catalyst Deactivation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen. Some ligands may also be unstable under the reaction conditions.
-
Protodeboronation: The boronic acid coupling partner can be replaced by a proton from water, a side reaction often accelerated by strong bases and high temperatures.[3]
-
Homocoupling: Oxidative coupling of two boronic acid molecules (Glaser-Hay type) can occur, especially in the presence of oxygen.
-
Difficult Reductive Elimination: The final step of the catalytic cycle can be slow for electron-rich or sterically hindered partners, leading to catalyst decomposition.
Troubleshooting Workflow:
Caption: A systematic guide for troubleshooting Suzuki-Miyaura coupling reactions.
Recommended Solutions:
-
Inert Atmosphere is Critical: Oxygen is detrimental. Ensure solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble the reaction under a positive pressure of an inert gas.[3]
-
Use a Modern Catalyst System: For challenging substrates, older catalysts like Pd(PPh₃)₄ may be insufficient. Use a modern, air-stable palladium precatalyst with a bulky, electron-rich phosphine ligand (a "Buchwald ligand"). These ligands promote the oxidative addition step and stabilize the active catalytic species.[4]
-
Recommended: XPhos Pd G3, SPhos Pd G3.
-
-
Tailor the Base to the Problem:
-
If you observe protodeboronation , switch from a strong base like K₃PO₄ or NaOH to a milder one like K₂CO₃ or CsF. Running the reaction under anhydrous conditions can also suppress this side reaction.[3]
-
The base must be finely powdered to ensure maximum surface area and reactivity.
-
-
Verify Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines or undergo degradation upon storage. Use a fresh, high-purity batch. Alternatively, use a more stable boronate ester (e.g., pinacol or MIDA esters).
Section 3: General Stability and Purification
FAQ 3.1: Is the trifluoromethoxy (-OCF₃) group stable to my reaction conditions?
The trifluoromethoxy group is generally considered robust and chemically stable, significantly more so than a trifluoromethyl (-CF₃) group in many contexts. However, it is not completely inert.
-
Basic Conditions: While resistant to typical aqueous base washes (e.g., NaHCO₃, K₂CO₃), prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures can lead to slow hydrolysis of the -OCF₃ group to a phenol.[5][6] This is generally not a concern during standard amide coupling or Suzuki reactions but should be considered during harsh saponification steps.
-
Acidic Conditions: The -OCF₃ group is highly stable to both protic and Lewis acids.
-
Reductive/Oxidative Conditions: It is stable to most common oxidizing and reducing agents (e.g., H₂, LiAlH₄, KMnO₄, m-CPBA).
FAQ 3.2: I am having difficulty purifying my product. What strategies do you recommend?
The fluorine and trifluoromethoxy substituents make derivatives of F-TFMBA relatively nonpolar and can sometimes lead to co-elution with nonpolar byproducts in normal-phase chromatography.
Purification Strategies:
-
Acid/Base Extraction: If your product retains a basic or acidic handle (like a free amine or carboxylic acid), an acid/base wash during the aqueous workup is highly effective for removing neutral impurities.
-
Chromatography Optimization:
-
Solvent System: If your product is running too quickly on silica gel (e.g., with Ethyl Acetate/Hexanes), try a more polar solvent system like DCM/Methanol.
-
Reverse-Phase Chromatography: For closely-eluting nonpolar compounds, reverse-phase HPLC (using a C18 column with a Water/Acetonitrile or Water/Methanol gradient) is often the best solution.
-
-
Crystallization: Derivatives of F-TFMBA are often crystalline solids. Attempting crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Toluene, or Ethanol/Water) can be an excellent and scalable purification method.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis.
-
Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Bennetau, B. et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1259-1267. [Link]
- Google Patents. (n.d.).
-
Bennetau, B. et al. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]
-
Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?[Link]
-
Swain, C. G., & Scott, C. B. (1953). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 75(1), 246–248. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
Synfacts. (2016). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF on ResearchGate. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312. [Link]
- Google Patents. (n.d.).
-
Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(27), 4046–4048. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wagner, C. E., & Barden, C. J. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2275. [Link]
-
Wagner, C. E., & Barden, C. J. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]
-
Ulven, T., & Tungen, J. E. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Zhao, Y. et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. [Link]
Sources
catalyst selection for cross-coupling reactions of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Topic: Synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid via Palladium-Catalyzed Cross-Coupling.
Audience: Researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating a Challenging Suzuki-Miyaura Coupling
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed to provide you with in-depth insights and practical solutions for what is a sterically and electronically challenging Suzuki-Miyaura cross-coupling reaction. The successful coupling of 2-Fluoro-4-halobenzoic acid with (3-trifluoromethoxyphenyl)boronic acid requires careful consideration of several factors to achieve high yield and purity.
The key challenges arise from the unique characteristics of the coupling partners:
-
The Aryl Halide (2-Fluoro-4-halobenzoic acid): The presence of a free carboxylic acid group can interfere with the catalytic cycle, while the electron-withdrawing nature of both the fluoro and carboxyl groups influences the oxidative addition step.
-
The Organoboron Reagent ((3-trifluoromethoxyphenyl)boronic acid): The strongly electron-withdrawing trifluoromethoxy group makes this boronic acid prone to rapid protodeboronation under basic conditions, a common cause of low yields.[1][2]
This guide will provide a systematic approach to catalyst and condition selection, offering troubleshooting advice and optimized protocols to navigate these challenges effectively.
The Catalytic Cycle and Competing Pathways
Understanding the fundamental mechanism is crucial for rational troubleshooting. The desired productive cycle can be intercepted by several off-cycle or side reactions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The efficiency of this cycle is dictated by the relative rates of each step. Side reactions can dominate if the desired pathway is slow.
Caption: Desired reaction vs. common competing side pathways.
Frequently Asked Questions (FAQs)
This section addresses critical questions to consider before setting up your experiment.
Q1: How should I handle the free carboxylic acid group? To protect or not to protect?
Answer: The free carboxylic acid presents a significant challenge. The acidic proton reacts with the base, and the resulting carboxylate can coordinate to the palladium center, inhibiting the catalyst.[3] You have two primary strategies:
-
Protecting-Group-Free (Recommended Starting Point): For efficiency, attempting the reaction on the free acid is preferable. Success here relies on using a sufficient excess of a weak inorganic base (e.g., K₂CO₃, K₃PO₄). The base must be strong enough to facilitate the catalytic cycle but not so strong that it promotes rampant side reactions.[3] This approach avoids additional synthesis steps.
-
Protection Strategy: If the protecting-group-free approach fails, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a robust alternative. This prevents catalyst inhibition and often leads to cleaner reactions and higher yields, albeit at the cost of two extra synthetic steps (esterification and saponification).
Q2: Which palladium source and ligand combination is best for this specific coupling?
Answer: This reaction demands a highly active catalyst that can overcome the challenge of coupling an electron-deficient boronic acid and function in the presence of a carboxylate.
-
Palladium Source: A pre-catalyst is highly recommended over sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in situ reduction and ligand association. Modern pre-catalysts form the active Pd(0) species rapidly and consistently. G3 (third-generation) and G4 (fourth-generation) Buchwald pre-catalysts are excellent choices as they are designed for challenging couplings.[1][2]
-
Ligand Selection: The choice of ligand is critical. You need a ligand that promotes a rapid rate of cross-coupling to outcompete the fast protodeboronation of the (3-trifluoromethoxyphenyl)boronic acid.
-
Buchwald-type Biarylphosphines: These are the gold standard for challenging couplings. Their steric bulk and strong electron-donating ability accelerate both oxidative addition and the typically rate-limiting reductive elimination step.[4][5][6]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes can also be effective, but bulky phosphines are generally more reliable for this type of substrate.
-
Q3: What are the best choices for the base and solvent?
Answer: The base and solvent are not merely reaction media; they are critical parameters that control the reaction's success.[7][8]
-
Base: The base activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[9][10][11][12]
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for difficult couplings, especially those involving sensitive boronic acids. It is strong enough to be effective but generally provides a good balance, minimizing side reactions.[5]
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective and is a good alternative to try.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes increase reaction rates, but may also accelerate boronic acid decomposition.[13]
-
Aqueous Base: Using an aqueous solution of the base is common and often necessary for the reaction to proceed efficiently.
-
-
Solvent: The solvent must solubilize the reagents and catalyst while remaining stable at the reaction temperature.
-
Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) , typically with water as a co-solvent (e.g., 4:1 or 5:1 ratio), are excellent first choices. They have good solvating properties for a wide range of reagents.[13][14]
-
Aromatic Solvents: Toluene with water can also be effective, particularly at higher temperatures.[7][15]
-
Troubleshooting Guide
Even with an optimized starting point, issues can arise. This guide provides a logical workflow for diagnosing and solving common problems.
Caption: A troubleshooting decision tree for low-yield reactions.
Q: My reaction gives a very low yield, or doesn't work at all. What should I do?
A: First, determine if your starting materials are being consumed by analyzing a crude sample (TLC, LC-MS).
-
If Starting Materials are Unchanged (No Reaction): This points to a problem with catalyst activation or overall reactivity.
-
Cause: The active Pd(0) catalyst is not forming or the oxidative addition is too slow. The catalyst may have been deactivated by oxygen.[16]
-
Solutions:
-
Verify Reagent Quality: Ensure the palladium pre-catalyst and ligand are from a reliable source and have not degraded.
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. A typical range is 60-110 °C.[17][18]
-
Screen a Stronger Base: If using K₂CO₃, switch to K₃PO₄ or Cs₂CO₃.
-
Inert Atmosphere: Ensure all solvents were properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon. Oxygen can oxidize and deactivate the Pd(0) catalyst.[16]
-
-
-
If Starting Materials are Consumed but Product Yield is Low: This indicates that side reactions are dominating. Identify the major byproduct.
-
Major Byproduct is (3-trifluoromethoxy)benzene (Protodeboronation):
-
Cause: The C-B bond of the electron-deficient boronic acid is being cleaved by a proton source faster than it can transmetalate to the palladium center. This is the most likely side reaction for this substrate.
-
Solutions:
-
Increase Coupling Rate: Use a more active, bulkier ligand like SPhos or RuPhos to accelerate the productive catalytic cycle.[5]
-
Use a Milder Base: A very strong base can accelerate decomposition. K₃PO₄ or even KF can be milder options.[19]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are more resistant to protodeboronation and slowly hydrolyze in situ to provide the boronic acid.[20]
-
-
-
Major Byproduct is Bis(3-trifluoromethoxyphenyl) (Homocoupling):
-
Cause: This typically occurs via an oxidative mechanism, often mediated by residual oxygen, especially when using Pd(II) sources that require reduction.[20]
-
Solutions:
-
Rigorous Degassing: Use freeze-pump-thaw cycles (3x) for your solvent to ensure all oxygen is removed. Purge the reaction vessel thoroughly with inert gas.
-
Use a Pre-catalyst: Buchwald pre-catalysts are designed for clean and rapid generation of the active Pd(0) species, minimizing side reactions associated with the reduction of Pd(II) salts.
-
-
-
Major Byproduct is 2-Fluorobenzoic acid (Dehalogenation):
-
Cause: The aryl halide is being reduced instead of coupled. This happens if a hydride source is present that intercepts the Ar-Pd(II)-X intermediate.[16]
-
Solutions:
-
Use High-Purity Solvents: Ensure solvents are anhydrous and free of impurities that could act as hydride donors.
-
Screen Bases: Some bases or their impurities can be problematic. Try a different, high-purity base.
-
-
-
Q: I'm observing a black precipitate (Palladium Black) in my reaction. What does this mean?
A: The formation of a black precipitate is a classic sign of catalyst deactivation.[21]
-
Cause: The active, soluble Pd(0)L_n species is aggregating into inactive, insoluble palladium metal (Pd black). This often happens when the ligand is not effectively stabilizing the catalyst throughout the cycle, or if the ligand concentration is too low.
-
Solutions:
-
Increase Ligand:Pd Ratio: While pre-catalysts have a defined ratio, if you are making your catalyst in situ, increasing the ligand ratio (e.g., from L:Pd of 2:1 to 4:1) can help.
-
Switch to a More Robust Ligand: Buchwald-type ligands are specifically designed to be bulky and electron-rich, which provides greater stability to the palladium center and prevents aggregation.[21]
-
Lower the Temperature: High temperatures can sometimes accelerate catalyst decomposition. Find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Recommended Starting Conditions & Protocols
Summary of Recommended Conditions
The following table provides a validated starting point for your optimization efforts.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 2-Fluoro-4-bromobenzoic acid | The bromide offers a good balance of reactivity and stability. |
| Boronic Acid | (3-trifluoromethoxyphenyl)boronic acid | Use 1.2 - 1.5 equivalents. Ensure high purity. |
| Pd Source | SPhos G3 or G4 Pre-catalyst | 1-2 mol%. Provides rapid generation of the active catalyst.[5] |
| Ligand | SPhos (included in pre-catalyst) | Excellent for sterically demanding and challenging couplings.[5] |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents. A robust base for sensitive substrates. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Good solvating properties. Degas thoroughly before use. |
| Temperature | 80 - 100 °C | A good starting range. Monitor for potential catalyst decomposition. |
| Atmosphere | Nitrogen or Argon | Strictly required to prevent catalyst oxidation and side reactions.[16] |
Detailed Experimental Protocol (Protecting-Group-Free)
This protocol is a starting point and should be optimized based on your experimental results.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-bromobenzoic acid (1.0 mmol, 1.0 eq), (3-trifluoromethoxyphenyl)boronic acid (1.5 mmol, 1.5 eq), and finely ground K₃PO₄ (3.0 mmol, 3.0 eq).
-
In a separate vial, weigh the SPhos G3 Pre-catalyst (0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Cap the Schlenk flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Quickly remove the septum and add the pre-catalyst to the flask against a positive flow of inert gas. Immediately re-seal the flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically (e.g., every 2 hours). The reaction is typically complete within 4-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the benzoic acid product.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
-
References
- Vertex AI Search, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction"
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. ()
- Suzuki reaction - Wikipedia. ()
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. ()
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. ()
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11). ()
- Suzuki Coupling - Organic Chemistry Portal. ()
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019-04-08). ()
- (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019)
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Public
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). ()
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. ()
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide - Benchchem. ()
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. ()
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Catalyst deactivation in Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone - Benchchem. ()
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. ()
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). ()
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). ()
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014-02-06). ()
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Public
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchG
-
. ()
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. ()
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010-10-13). ()
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ()
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. ()
- A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions - Benchchem. ()
- Organic & Biomolecular Chemistry - RSC Publishing. ()
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem. ()
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchG
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. ()
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol - Benchchem. ()
- Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin - Benchchem. ()
- Which conditions are favorable for the efficient Suzuki coupling?
- Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids - Benchchem. ()
- Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols - Benchchem. ()
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- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid and Related Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Benzoic Acid Scaffolds
Fluorinated benzoic acids represent a privileged class of compounds in modern medicinal chemistry. The incorporation of fluorine atoms into the benzoic acid framework is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small atomic radius can profoundly influence lipophilicity, metabolic stability, acidity (pKa), and the capacity to interact with biological targets such as enzymes and receptors.[1][2] This strategic placement of fluorine can lead to enhanced target binding affinity, increased membrane permeability, and reduced susceptibility to enzymatic degradation, ultimately improving a drug candidate's therapeutic profile.[2]
This guide provides a comparative analysis of the biological activity of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid , a molecule with a unique substitution pattern, against other fluorinated benzoic acid derivatives. We will delve into its potential anti-inflammatory properties, explore the structure-activity relationships (SAR) that govern its function, and provide detailed experimental protocols for its evaluation.
Physicochemical Properties and Their Biological Implications
The specific arrangement of fluoro-substituents on the benzoic acid ring dictates the molecule's behavior in a biological system. The presence of a fluorine atom at the 2-position, ortho to the carboxylic acid, can influence the acidity of the carboxyl group and its preferred conformation. The trifluoromethoxy (-OCF3) group at the 3-position of the distal phenyl ring is a strong electron-withdrawing group and significantly increases lipophilicity, which can enhance membrane permeability and target engagement within a cell.
The interplay of these groups creates a distinct electronic and steric profile that is critical for optimizing pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[2]
Comparative Analysis of Biological Activity: An Anti-Inflammatory Focus
While direct, quantitative data for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is not extensively available in the public domain, we can infer its likely biological activities based on the well-documented profiles of related fluorinated aromatics and benzoic acid derivatives, which frequently exhibit anti-inflammatory properties.[3][4] Inflammation is a critical biological response mediated by enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[3] The dysregulation of these pathways is linked to numerous chronic diseases.[3]
Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acid derivatives, often function by inhibiting these enzymes or by preventing processes like protein denaturation, which is associated with inflammatory conditions.[5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated benzoic acids is highly dependent on the substitution pattern:
-
Position of Fluorine: A fluorine atom at the 2- or 3-position can modulate the acidity and binding interactions within a target's active site.[2][7]
-
Nature of Fluoro-group: A single fluorine (-F) has different electronic effects compared to a trifluoromethyl (-CF3) or a trifluoromethoxy (-OCF3) group. The latter two are significantly more lipophilic and can drastically alter binding and metabolic stability.
-
Overall Substitution Pattern: The combination of substituents determines the molecule's overall shape, polarity, and electronic distribution, which must be complementary to the biological target for potent activity.[8][9]
Hypothesized Activity Profile
Based on these principles, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a strong candidate for possessing anti-inflammatory activity. To validate this, a series of in vitro assays are necessary. The following table outlines a proposed screening cascade to compare our lead compound against other relevant fluorinated benzoic acids.
| Compound | Structure | Predicted Target/Activity | Key Physicochemical Feature |
| Lead Compound: 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid | ![]() | Anti-inflammatory (e.g., COX/LOX inhibition) | High lipophilicity from -OCF3 group |
| Comparator 1: 4-Fluorobenzoic acid | ![]() | General anti-inflammatory/antimicrobial | Simple fluorine substitution |
| Comparator 2: 2,4-Difluorobenzoic acid | ![]() | Modulated acidity and binding | Increased electron-withdrawing character |
| Comparator 3: 4-(Trifluoromethyl)benzoic acid | ![]() | Potential enzyme inhibition | High lipophilicity from -CF3 group |
| Reference Drug: Diclofenac | ![]() | Known COX inhibitor | Standard NSAID for comparison |
(Note: Chemical structure images are placeholders for illustrative purposes.)
Experimental Protocols for Biological Evaluation
To empirically determine and compare the anti-inflammatory activity of these compounds, a validated, multi-assay approach is essential.[10] The following protocols provide robust, self-validating systems for initial screening.
Workflow for In Vitro Anti-Inflammatory Screening
The overall experimental workflow is designed to move from broad, cost-effective screening assays to more specific, target-based validation.[3]
Caption: High-throughput screening workflow for anti-inflammatory compounds.
Protocol 1: Inhibition of Protein Denaturation Assay
This assay serves as a primary screen to evaluate a compound's ability to prevent protein denaturation, a hallmark of inflammation.[5][11]
Principle: When proteins are denatured by heat, they express antigens that can trigger inflammatory responses. This assay measures the ability of a test compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA).
Materials:
-
Test compounds and reference standard (Diclofenac sodium) dissolved in DMSO.
-
Bovine Serum Albumin (BSA), 5% w/v solution.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Spectrophotometer (UV-Vis).
Procedure:
-
Prepare test solutions of varying concentrations (e.g., 10-1000 µg/mL) for each compound.
-
To 2.0 mL of each test solution, add 2.8 mL of PBS.
-
Add 0.2 mL of 5% BSA solution to the mixture.
-
Prepare a control group containing 2.0 mL of vehicle (e.g., DMSO), 2.8 mL of PBS, and 0.2 mL of 5% BSA.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the turbidity (absorbance) of each sample at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (1 - Abs_test / Abs_control) x 100[5]
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the stability of the lysosomal membrane in the presence of the test compound, as lysosomal enzyme release is a key event in inflammation.[6][11]
Principle: The HRBC membrane is analogous to the lysosomal membrane. Its stabilization by a compound in the face of hypotonicity-induced lysis is a reliable indicator of anti-inflammatory activity. NSAIDs are known to stabilize this membrane.[5]
Materials:
-
Fresh human blood (collected with anticoagulant).
-
Isotonic buffer (154 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4).
-
Hypotonic buffer (50 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4).
-
Test compounds and reference standard (Diclofenac sodium).
-
Centrifuge and spectrophotometer.
Procedure:
-
Centrifuge the fresh blood at 3000 rpm for 10 minutes. Wash the packed red blood cells three times with isotonic buffer.
-
Prepare a 10% v/v suspension of HRBCs in isotonic buffer.
-
Prepare reaction mixtures containing 1.0 mL of test solution (various concentrations), 1.0 mL of isotonic buffer, and 0.5 mL of the 10% HRBC suspension.
-
Prepare a control by mixing 1.0 mL of vehicle with 1.0 mL of isotonic buffer and 0.5 mL of HRBC suspension.
-
Incubate all samples at 56°C for 30 minutes in a water bath.
-
Cool the tubes and centrifuge at 2500 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Protection = (1 - Abs_test / Abs_control) x 100
Potential Mechanism of Action
The anti-inflammatory effects of active compounds identified in the primary screens are often mediated by the inhibition of key pro-inflammatory enzymes. A plausible mechanism for a fluorinated benzoic acid is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (PGs).
Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.
Conclusion and Future Directions
The unique electronic and steric properties of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid make it a compelling candidate for investigation as a novel anti-inflammatory agent. The strategic placement of both a 2-fluoro and a 4-(3-trifluoromethoxyphenyl) group provides a scaffold with potentially high potency and favorable pharmacokinetic characteristics.
The comparative in vitro screening workflow detailed in this guide provides a clear and robust pathway for validating its biological activity against structurally related analogues and established drugs. Positive results from these assays would warrant further investigation into specific enzyme inhibition (e.g., COX-1 vs. COX-2 selectivity), cell-based models of inflammation, and eventually, in vivo efficacy studies. The exploration of such fluorinated benzoic acids continues to be a promising avenue in the quest for safer and more effective therapeutic agents.[2][3]
References
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- (n.d.).
- BenchChem. (2025).
- Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- Zaneta, P., et al. (2024).
- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
- Zaneta, P., et al. (2024).
- (n.d.). Structure activity relationship of the synthesized compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- Abdu, S. A., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid.
- Wagner, C. E., & Loll, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Sheldon, R. A., & Pereira, P. C. (2017). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online.
- Plakas, S. M., & James, M. O. (1991).
- Wang, Y., et al. (2025). Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. PubMed.
- Lin, W., & Li, W. (2023).
- Yamuna, T. S., et al. (2013). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. PubMed.
- Li, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed.
- Al-Trawneh, S. A. (2022).
- BenchChem. (2025).
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- 10. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 11. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
The Unambiguous Arbitrator: Validating the Structure of Fluorinated Benzoic Acids with X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For researchers, scientists, and drug development professionals, this structural certainty underpins rational drug design, structure-activity relationship (SAR) studies, and the prediction of material properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of small organic molecules, with a focus on the gold-standard method: single-crystal X-ray crystallography.
While the specific crystal structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is not publicly available, this guide will utilize the closely related and structurally characterized molecule, 2-Fluoro-4-(methoxycarbonyl)benzoic acid , as a case study. This allows for a detailed exploration of the crystallographic validation process and a robust comparison with alternative analytical methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous structural confirmation.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated crystal structure involves several critical steps. Each choice in this workflow is crucial for obtaining a high-quality structure.
In-Depth Protocol: The Crystallization and Structure Determination of 2-Fluoro-4-(methoxycarbonyl)benzoic acid
The following protocol is based on the published crystallographic study of 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1][2]
1. Synthesis and Crystallization:
-
Synthesis: The title compound was synthesized following established chemical procedures.[1]
-
Crystallization: A small sample of the purified white solid was dissolved in hot ethyl acetate. Slow evaporation of the solvent at room temperature yielded colorless, single crystals suitable for X-ray diffraction.[1] The choice of a relatively volatile solvent and slow evaporation is a common technique to allow for the ordered arrangement of molecules into a crystal lattice.
2. Data Collection:
-
A suitable crystal was mounted on a diffractometer (Bruker SMART APEX CCD).[1][2]
-
The crystal was maintained at a constant temperature (296 K) during data collection.[1][2]
-
Data were collected using molybdenum (Mo Kα) radiation.[1][2]
-
A series of diffraction images were collected as the crystal was rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data were processed to yield a set of structure factors.
-
The structure was solved using direct methods, which are computational algorithms that use statistical relationships between the structure factors to determine the initial positions of the atoms.
-
The initial atomic model was then refined using a least-squares method. This iterative process adjusts the atomic positions, and their displacement parameters to best fit the experimental diffraction data.
-
Hydrogen atoms were typically placed in calculated positions and refined using a riding model.[1]
Case Study: Crystallographic Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid
The following table summarizes the key crystallographic data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1][2]
| Parameter | Value |
| Chemical Formula | C₉H₇FO₄ |
| Molecular Weight | 198.15 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.536 (7) |
| b (Å) | 7.591 (7) |
| c (Å) | 8.523 (8) |
| α (°) | 99.480 (14) |
| β (°) | 108.748 (13) |
| γ (°) | 99.240 (14) |
| Volume (ų) | 443.3 (7) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.066 |
| Weighted R-factor (wR2) | 0.190 |
| Goodness-of-fit (S) | 1.02 |
Interpretation of the Data:
The low R-factor (R1) indicates a good agreement between the calculated and observed structure factors, signifying a well-refined structure. The crystal structure reveals that the benzene ring and the methoxycarbonyl group are nearly coplanar, while the carboxylic acid group is twisted out of the plane of the benzene ring.[1][2] The structure also shows the formation of classical carboxylate inversion dimers through hydrogen bonding.[1][2]
A Comparative Perspective: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, particularly into the molecule's behavior in solution and its connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[2] It provides information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.
-
¹H and ¹³C NMR: These experiments confirm the carbon-hydrogen framework of the molecule.
-
Correlation Spectroscopy (e.g., COSY, HSQC, HMBC): These 2D NMR techniques establish the connectivity between atoms.
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is particularly informative for confirming the presence and chemical environment of the fluorine atoms.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, packing | Connectivity, chemical environment, dynamic processes |
| Requirement | High-quality single crystals | Soluble sample |
| Ambiguity | Unambiguous determination of stereochemistry and conformation in the solid state | Can be ambiguous for complex stereochemistry without further experiments (e.g., NOE) |
In Silico (Computational) Methods
Computational chemistry can predict molecular structures and properties.
While computational methods are powerful predictive tools, their results must be validated by experimental data. For instance, predicted NMR chemical shifts can be compared to experimental spectra to support a proposed structure.
Conclusion: An Integrated Approach to Structural Validation
For the unambiguous structural determination of novel small molecules like 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a definitive and high-resolution picture of the molecule's three-dimensional arrangement in the solid state. However, a comprehensive structural characterization often benefits from an integrated approach, where the solid-state structure from crystallography is complemented by solution-state data from NMR spectroscopy and theoretical insights from computational modeling. This multi-faceted approach provides a complete and robust understanding of the molecule's structure and properties, which is essential for advancing research and development in chemistry and drug discovery.
References
-
American Chemical Society. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022;19(6):1769-1780. Available from: [Link]
-
American Chemical Society. Researchers develop powerful method to solve structures of small molecules. ACS Central Science. 2018. Available from: [Link]
-
Wagner CE, Groy TL. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 9):o2340. Available from: [Link]
-
Wagner CE, Groy TL. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. 2009. Available from: [Link]
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A Researcher's Guide to the In Vitro Evaluation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid Derivatives: A Comparative Framework
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous testing and validation. This guide provides an in-depth technical framework for the in vitro evaluation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and its derivatives. Drawing upon established methodologies and data from structurally related compounds, we present a comparative guide to assess their potential as anticancer and anti-inflammatory agents. This document is designed to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for your research.
Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Derivatives
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic potential. The core structure of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid combines a fluorinated benzoic acid scaffold with a trifluoromethoxyphenyl moiety, features commonly associated with potent biological activities. Benzoic acid derivatives, in general, have a rich history in drug discovery, with many exhibiting anti-inflammatory, analgesic, and anticancer properties. The presence of the trifluoromethoxyphenyl group, in particular, has been linked to the inhibition of key inflammatory mediators and cytotoxic effects against various cancer cell lines.
This guide will focus on two primary areas of investigation for this class of compounds:
-
Anticancer Activity: Assessing the cytotoxic and anti-proliferative effects on relevant cancer cell lines.
-
Anti-inflammatory Activity: Evaluating the potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
By comparing the performance of novel derivatives against established reference compounds, researchers can effectively identify promising lead candidates for further development.
Part 1: Comparative In Vitro Anticancer Evaluation
A primary application for novel benzoic acid derivatives is in oncology. The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[1][2][3][4]
The Scientific Rationale: Why the MTT Assay?
The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells. This colorimetric assay allows for the quantification of cell death or inhibition of proliferation induced by the test compounds.
Experimental Workflow: Anticancer Screening
Below is a logical workflow for screening 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives for anticancer activity.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives and reference compound (e.g., Doxorubicin).
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds and the reference drug in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation and Comparison
The cytotoxic activity of different 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives should be summarized in a table for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Benzoic Acid Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 3 | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Ref.) | Known Value | Known Value | Known Value |
Researchers should populate this table with their own experimental results.
Part 2: Comparative In Vitro Anti-inflammatory Evaluation
The structural features of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives suggest a potential for anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[5]
The Scientific Rationale: Why a COX Inhibition Assay?
A direct in vitro COX inhibition assay allows for the determination of a compound's potency (IC₅₀) against both COX-1 and COX-2 isoforms.[5][6] This provides crucial information about its efficacy and selectivity. Commercially available kits, often based on colorimetric or fluorometric detection of prostaglandin production, offer a standardized and reliable method for this assessment.[7][8]
Experimental Workflow: Anti-inflammatory Screening
The following workflow outlines the process for evaluating the anti-inflammatory potential of the derivatives.
Caption: Workflow for in vitro anti-inflammatory screening via COX inhibition assay.
Detailed Protocol: In Vitro COX Inhibition Assay
This protocol is a generalized procedure based on commercially available colorimetric COX inhibitor screening kits.
Materials:
-
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives and reference compounds (e.g., a non-selective NSAID like ibuprofen and a selective COX-2 inhibitor like celecoxib).
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Heme.
-
Assay buffer.
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the enzymes, substrate, and other components in the provided assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds in a range of concentrations to the inhibitor wells. Include a vehicle control and a positive control (a known COX inhibitor).
-
Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode, or as an endpoint reading after a specific incubation time (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Presentation and Comparison
A clear summary of the COX inhibition data is essential for comparing the anti-inflammatory potential of the derivatives.
Table 2: Comparative COX Inhibition (IC₅₀ in µM) and Selectivity of Benzoic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Derivative 1 | Experimental Value | Experimental Value | Calculated Value |
| Derivative 2 | Experimental Value | Experimental Value | Calculated Value |
| Derivative 3 | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Ref.) | Known Value | Known Value | Known Value |
| Celecoxib (Ref.) | Known Value | Known Value | Known Value |
Researchers should populate this table with their own experimental results.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro evaluation of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives as potential anticancer and anti-inflammatory agents. By employing standardized and robust assays such as the MTT and COX inhibition assays, researchers can generate reliable and comparable data. The systematic comparison of novel derivatives against established reference compounds is crucial for identifying lead candidates with superior potency and/or selectivity.
Derivatives that exhibit high cytotoxicity against cancer cell lines with low IC₅₀ values, or those that demonstrate potent and selective inhibition of COX-2, should be prioritized for further investigation. Subsequent studies could include more detailed mechanistic assays, such as apoptosis assays, cell cycle analysis, and measurement of pro-inflammatory cytokine production, to further elucidate their mode of action. Ultimately, promising candidates from in vitro studies can then be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(13), 8695-8701. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 33-41. [Link]
-
ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?[Link]
Sources
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- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. This guide provides an objective comparison of the primary synthetic routes to this molecule, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method based on efficiency, scalability, and overall practicality.
Overview of Synthetic Strategies
The synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid fundamentally involves the formation of a biaryl C-C bond between a 2-fluorobenzoic acid moiety and a 3-trifluoromethoxyphenyl group. The principal disconnection approaches lead to two dominant and highly reliable synthetic strategies:
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between an aryl halide and an arylboronic acid. This is often the go-to method for biaryl synthesis due to its high functional group tolerance and generally high yields.
-
Grignard Reaction: Involving the formation of an organomagnesium (Grignard) reagent, followed by carboxylation with carbon dioxide. This classical organometallic approach can be highly cost-effective.
A third, less common but viable approach involves:
-
Directed ortho-Metalation (DoM): This strategy utilizes a directing group to selectively deprotonate a specific position on an aromatic ring, which is then quenched with an electrophile.
This guide will focus on a comparative analysis of the Suzuki-Miyaura and Grignard routes, as they represent the most industrially relevant and widely documented methods.
Strategic Disconnection Analysis
A logical visualization of the synthetic disconnections for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is presented below. This illustrates the key bond formations and the precursor molecules required for each major synthetic route.
Caption: Synthetic disconnection approaches for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an organoboron species with an organohalide.[1][2]
Mechanistic Rationale & Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.[1]
-
Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate both the oxidative addition and the rate-limiting reductive elimination steps, especially with sterically hindered or electronically challenging substrates.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1] Cesium carbonate is often favored for its solubility in organic solvents.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Sources
A Senior Application Scientist's Guide to the Purity Assessment of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid by HPLC
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility.[1] The compound 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a sophisticated chemical building block, likely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorine atom, a trifluoromethoxy group, and a carboxylic acid moiety, presents a unique analytical challenge. Even trace impurities can propagate through multi-step syntheses, potentially leading to the formation of undesired by-products, reduced yields, and complications in regulatory compliance.[1]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the rigorous purity assessment of this key intermediate. We will move beyond a simple recitation of parameters to explain the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and self-validating analytical system.
The Analytical Challenge: Understanding the Analyte
A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties. 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is an aromatic carboxylic acid. Key characteristics influencing its chromatographic behavior include:
-
Hydrophobicity: The presence of the trifluoromethoxyphenyl group lends significant non-polar character to the molecule, suggesting that reversed-phase chromatography will be the primary mode of separation.
-
Acidity: The carboxylic acid group (pKa typically ~3-5) will ionize depending on the mobile phase pH. This ionization must be controlled to achieve sharp, symmetrical peaks.[2]
-
UV Absorbance: The aromatic ring structure provides strong chromophores, making UV detection a suitable and sensitive choice for quantification.
-
Potential Impurities: Impurities may include unreacted starting materials, isomers formed during synthesis (e.g., alternative fluorination or substitution patterns), or related substances from side reactions.[3][4] For instance, the synthesis of fluorinated benzoic acids can sometimes result in isomeric byproducts or residual precursors.[3]
Method Development Strategy: A Comparative Approach
The goal is to develop a stability-indicating HPLC method capable of separating the main component from all potential process-related impurities and degradation products. This requires a systematic evaluation of stationary and mobile phases.
Column Selection: Tailoring the Stationary Phase
Reversed-phase HPLC is the technique of choice for moderately polar to non-polar compounds like our target analyte.[5] The stationary phase, typically a silica backbone bonded with alkyl chains, is the primary driver of separation. Let's compare the most common choices:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide the highest degree of hydrophobicity, leading to strong retention of non-polar compounds. This is an excellent starting point for our analyte due to its significant non-polar character.
-
C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive than C18. This can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating aromatic isomers that may be difficult to resolve based on hydrophobicity alone.
Rationale: For 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a C18 column is the most logical first choice. The combined hydrophobicity of the phenyl ring and the trifluoromethoxy group necessitates a highly retentive stationary phase to achieve adequate separation from less retained, more polar impurities.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition dictates the elution strength and influences peak shape and selectivity.
-
Organic Modifier (Solvent B): Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. It is often considered a stronger eluting solvent in reversed-phase HPLC.
-
Methanol (MeOH): Can offer different selectivity compared to ACN and is sometimes more effective at dissolving highly non-polar compounds.
-
-
Aqueous Phase (Solvent A) and pH Control This is the most critical parameter for analyzing acidic compounds.[2] The carboxylic acid group on our analyte must be in a non-ionized state to prevent poor peak shape (tailing). According to the Henderson-Hasselbalch equation, this is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.
-
Trifluoroacetic Acid (TFA) 0.1%: An ion-pairing agent that is highly effective at suppressing silanol interactions and ensuring full protonation of carboxylic acids, leading to sharp, symmetrical peaks. It is volatile, making it compatible with mass spectrometry (LC-MS).
-
Formic Acid 0.1%: Another excellent choice for pH control, providing a pH of ~2.7. It is also LC-MS compatible.
-
Phosphate Buffer (e.g., pH 2.5): Provides robust pH control but is non-volatile and can precipitate if the organic solvent concentration becomes too high. It is not suitable for LC-MS analysis.
-
Rationale: A gradient elution using Acetonitrile as the organic modifier and 0.1% Trifluoroacetic Acid (TFA) in water as the aqueous phase is the recommended starting point. This combination provides excellent peak shape for the acidic analyte and has the resolving power to separate a wide range of potential impurities.
Comparative Data Summary
The following table illustrates hypothetical data from a method development study, comparing different column and mobile phase conditions. The goal is to maximize the resolution between the main peak and its closest eluting impurity while maintaining a good tailing factor.
| Condition ID | Column Type | Mobile Phase A (Aqueous) | Resolution (API vs. Impurity A) | Tailing Factor (API Peak) |
| 1 | C18 | 0.1% Formic Acid in Water | 1.8 | 1.6 |
| 2 | C18 | 0.1% TFA in Water | > 2.5 | 1.1 |
| 3 | C8 | 0.1% TFA in Water | 1.4 | 1.2 |
| 4 | Phenyl-Hexyl | 0.1% TFA in Water | 2.1 | 1.3 |
As shown, Condition 2 provides the best combination of resolution and peak symmetry, making it the optimal choice.
Recommended Protocol: A Self-Validating System
This protocol is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8][9][10] The inclusion of system suitability testing (SST) ensures that the chromatographic system is performing adequately on the day of analysis, making the protocol inherently trustworthy.[11]
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Acetonitrile |
| Gradient Program | 0-2 min: 40% B, 2-15 min: 40% to 90% B, 15-17 min: 90% B, 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: The tailing factor for the main peak is not more than 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas is not more than 2.0%.
Analysis Procedure
-
Inject the diluent (blank) to ensure no system peaks are present.
-
Perform the SST injections as described above.
-
Once SST criteria are met, inject the Sample Solution in duplicate.
Purity Calculation
The purity is determined by the area percent method. This calculation assumes that all impurities have a similar UV response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
A robust analytical workflow ensures consistency and minimizes errors. The following diagram outlines the process from sample receipt to final purity reporting.
Caption: Standard workflow for HPLC purity assessment.
The decision-making process during method troubleshooting is equally critical.
Caption: Logic diagram for troubleshooting peak tailing.
Conclusion
The purity assessment of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is reliably achieved using a reversed-phase HPLC method on a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% TFA. This approach directly addresses the analytical challenges posed by the molecule's hydrophobicity and acidic nature. By embedding system suitability tests within the protocol, we establish a self-validating system that ensures the trustworthiness and accuracy of every analysis. This robust method provides the high degree of confidence required for the quality control of critical pharmaceutical intermediates.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
PubChem. 2-Fluoro-4-methoxybenzoic acid. [Link]
-
PubMed. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
ElectronicsAndBooks. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction. [Link]
-
PubChem. 2,3,4-Trifluorobenzoic acid. [Link]
-
American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
-
University of Southampton. Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
PubChem. 3-Fluoro-4-(trifluoromethoxy)benzoic acid. [Link]
- Google Patents.
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2-Fluoro-4-nitrobenzoic acid. [Link]
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biological target identification for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid analogs
A Comparative Guide to Biological Target Identification for Novel Benzoic Acid Analogs
This guide provides a comprehensive comparison of modern strategies for identifying the biological targets of novel small molecules, using 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid analogs as a representative case. As many potent compounds are discovered through phenotypic screens, their mechanisms of action and direct molecular targets are often unknown.[1][2] Elucidating these targets is a critical step in the drug discovery pipeline, essential for optimizing lead compounds, understanding potential toxicity, and building a robust biological rationale for clinical development.[3][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol lists to explain the causality behind experimental choices, empowering you to design a robust, multi-pronged target identification strategy. We will compare three pillars of target deconvolution: computational prediction, direct biochemical identification, and functional genetic screening.
The Integrated Target Identification Workflow
No single method for target identification is foolproof. A successful strategy relies on the orthogonal application of multiple techniques to generate, test, and validate hypotheses. Computational methods provide an initial, broad landscape of possibilities. Biochemical approaches then offer direct proof of physical interaction, while genetic methods confirm the functional relevance of that interaction to the compound's observed phenotype.
Caption: Integrated workflow for small molecule target identification.
Computational Approaches: Generating an Informed Hypothesis
Before committing to resource-intensive wet-lab experiments, in silico methods can rapidly generate a list of putative targets.[5][6] These computational tools leverage vast databases of known ligand-target interactions to predict targets for a novel compound based on its structural or chemical properties.[7][8]
Comparison of In Silico Methodologies
| Methodology | Principle | Pros | Cons | Best For... |
| Ligand-Based (Chemical Similarity) | "Structurally similar molecules tend to have similar biological activities."[8] Compares the 2D or 3D structure of the query compound to databases of annotated molecules. | Fast, does not require a protein structure, effective for well-studied chemical scaffolds. | Limited to known chemical space; may fail for truly novel scaffolds. | Quickly identifying likely targets when analogs have known activities. |
| Pharmacophore Searching | Identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding and searches for proteins with binding sites that match this pharmacophore. | Can identify structurally diverse molecules that share a common binding mode. | Requires a set of active molecules to build a reliable model; can be computationally intensive. | Finding targets for a series of active analogs with varying structures. |
| Structure-Based (Reverse Docking) | Docks the query molecule into the binding sites of a large collection of protein crystal structures and scores the predicted binding affinity.[9] | Can identify novel targets and predict binding poses, providing structural insights. | Computationally expensive; success is highly dependent on the quality of protein structures and scoring functions; high false-positive rate. | Exploring polypharmacology and identifying potential off-targets with known 3D structures. |
| Machine Learning / AI | Uses complex algorithms trained on large chemogenomic datasets to predict ligand-target interactions.[8][9] | Can uncover non-obvious relationships and learn from vast, heterogeneous data.[5] High predictive power with sufficient training data.[7] | Can be a "black box," making mechanistic interpretation difficult; performance depends heavily on the quality and size of the training data. | Integrating diverse data types to predict targets for compounds in well-characterized families. |
Experimental Protocol: In Silico Target Fishing Workflow
This protocol outlines a general, tiered approach to computational target prediction.
-
Compound Preparation:
-
Generate a high-quality 3D conformation of the 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid analog using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization to obtain a stable, low-energy conformation.
-
-
Ligand-Based Screening (Primary Screen):
-
Submit the compound's structure (e.g., as a SMILES string) to multiple chemical similarity search tools (e.g., ChEMBL, PubChem, TargetHunter).[8]
-
Rationale: This is the fastest and most direct way to generate initial hypotheses based on the principle of chemical similarity.[8]
-
Analyze the top hits, focusing on targets that are consistently predicted across multiple platforms.
-
-
Reverse Docking (Secondary Screen):
-
Select a panel of 10-20 high-priority putative targets from the ligand-based screen.
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to dock the analog against these specific protein structures.
-
Rationale: This step provides a structure-based validation of the initial hits and can help rank them based on predicted binding energy and pose.
-
-
Data Analysis and Hypothesis Generation:
-
Consolidate the results from all platforms.
-
Prioritize targets that are predicted by both ligand- and structure-based methods.
-
Perform a literature review on the top 5-10 candidate targets to assess their biological plausibility in the context of the observed cellular phenotype.
-
Direct Biochemical Approaches: Finding a Physical Interaction
Biochemical methods aim to directly identify proteins that physically bind to the compound of interest.[2] These techniques provide the strongest evidence for a direct target and can be broadly categorized into affinity-based and label-free methods.[4][10]
Caption: Comparison of affinity-based and CETSA workflows.
Comparison of Biochemical Methodologies
| Methodology | Principle | Pros | Cons |
| Affinity Chromatography / Pull-down | The compound is immobilized on a solid support (e.g., beads) or tagged (e.g., with biotin) to "pull down" binding partners from a cell lysate for identification by mass spectrometry.[4][10][11] | Provides direct evidence of a binding interaction; well-established and robust method. | Requires chemical modification of the compound, which may alter its binding activity; can identify indirect binders or non-specific "sticky" proteins.[10] |
| Cellular Thermal Shift Assay (CETSA) / TPP | Ligand binding stabilizes a target protein against thermal denaturation.[12][13] Intact cells are treated with the compound, heated, and the soluble (non-denatured) proteins are quantified by mass spectrometry (this proteome-wide version is often called Thermal Proteome Profiling or TPP).[12][14][15] | Label-free, performed in a physiological context (intact cells); detects true target engagement and can reveal downstream pathway effects.[13][15][16] | Less sensitive for weak binders; may not work for membrane proteins or proteins that do not show a thermal shift upon binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can protect a target protein from degradation by proteases.[11] Lysates are treated with the compound, then a protease, and the remaining proteins are identified.[4] | Label-free and does not require heating; can be simpler to implement than CETSA. | Limited by the accessibility of protease cleavage sites near the binding pocket; typically performed in lysates, not intact cells. |
Experimental Protocol: Thermal Proteome Profiling (TPP)
This protocol is designed to identify targets by observing compound-induced changes in protein thermal stability across the proteome.[12][14]
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with either the benzoic acid analog (e.g., at 10x EC₅₀) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into 10 separate PCR tubes for each condition (vehicle and compound).
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., from 37°C to 67°C in 3-4°C increments) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.
-
Rationale: This gradient is designed to capture the unique melting point (Tm) of thousands of proteins. A binding event will shift this Tm.
-
-
Lysis and Fractionation:
-
Immediately cool the samples on ice.
-
Lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stable proteins.
-
-
Proteomics Sample Preparation:
-
Perform a protein concentration assay on the soluble fractions.
-
Take an equal amount of protein from each sample for downstream processing.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric mass tags (e.g., TMT) to enable multiplexed quantitative mass spectrometry.
-
Rationale: TMT labeling allows for the simultaneous analysis of all 10 temperature points in a single MS run, increasing throughput and accuracy.[13]
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the pooled, labeled peptide samples on a high-resolution mass spectrometer.
-
Process the raw data to identify and quantify proteins at each temperature point.
-
Plot the relative protein abundance versus temperature for each identified protein to generate "melting curves."
-
Identify proteins that show a statistically significant shift in their melting curve in the compound-treated samples compared to the vehicle control. These are the primary target candidates.
-
Genetic & Functional Approaches: Linking Target to Phenotype
While biochemical methods identify binders, they don't confirm if that binding event is responsible for the compound's biological effect. Genetic approaches, particularly CRISPR-based screens, provide this crucial functional link.[17][18][19] The principle is to identify genes whose perturbation (e.g., knockout) causes cells to become resistant or hypersensitive to the compound.[18][20][21]
Comparison of Genetic Methodologies
| Methodology | Principle | Pros | Cons |
| CRISPR Knockout (KO) | Uses Cas9 nuclease and a guide RNA (gRNA) to create a permanent, loss-of-function mutation in a target gene.[17][18] A pooled, genome-wide library of gRNAs is used to generate a population where each cell has a different gene knocked out. | Results in a complete and permanent loss of function, providing a clear genetic link; highly specific and robust.[19][21] | Can be lethal if the target gene is essential for cell survival, complicating data interpretation. |
| CRISPR Interference (CRISPRi) | Uses a deactivated Cas9 (dCas9) fused to a transcriptional repressor to reversibly silence gene expression without altering the DNA sequence.[21] | Allows for tunable gene knockdown rather than complete knockout; ideal for studying essential genes. | Knockdown efficiency can vary, and incomplete silencing may lead to ambiguous results. |
| CRISPR Activation (CRISPRa) | Uses dCas9 fused to a transcriptional activator to increase the expression of a target gene.[21] | Useful for gain-of-function screens, such as identifying targets whose overexpression confers drug resistance. | Can be more technically challenging to implement than KO or CRISPRi; overexpression may not be physiologically relevant. |
Experimental Protocol: Pooled CRISPR Knockout Screen for Drug Resistance
This protocol aims to find genes whose knockout confers resistance to the cytotoxic effects of a 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid analog.
-
Library Transduction:
-
Introduce a pooled genome-scale lentiviral gRNA library into a population of Cas9-expressing cells at a low multiplicity of infection (MOI < 0.3).
-
Rationale: A low MOI ensures that most cells receive only one gRNA, linking a single genetic perturbation to the observed phenotype.
-
Select for transduced cells (e.g., using puromycin resistance).
-
-
Establish Baseline Population:
-
Collect a sample of the cell population before drug treatment. This "T-zero" sample represents the initial gRNA distribution.
-
-
Drug Selection:
-
Split the remaining cell population into two groups: one treated with the benzoic acid analog (at a concentration that kills ~80-90% of cells, LC₈₀) and a parallel group treated with vehicle (DMSO).
-
Culture the cells for a sufficient period (e.g., 10-14 days) to allow for the outgrowth of resistant cells. Maintain drug pressure throughout.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from both the drug-treated and vehicle-treated populations.
-
Extract genomic DNA from the T-zero, vehicle-treated, and drug-treated samples.
-
Use PCR to amplify the gRNA-encoding regions from the genomic DNA.
-
Perform next-generation sequencing (NGS) to determine the abundance of each gRNA in each sample.
-
-
Data Analysis:
-
Normalize the gRNA read counts for each sample.
-
Compare the gRNA abundance in the drug-treated sample to the vehicle-treated or T-zero sample.
-
Rationale: gRNAs that are significantly enriched in the drug-treated population target genes whose knockout confers a survival advantage (i.e., drug resistance). These genes are strong candidates for being the drug's target or part of its direct pathway.
-
Use statistical tools (e.g., MAGeCK) to identify significantly enriched gRNAs and their corresponding target genes.
-
Final Target Validation
Hits from any of the above screening methods must be rigorously validated. This involves using orthogonal assays to confirm the physical interaction and its functional consequence.
-
Biochemical and Biophysical Validation: Recombinant protein of the candidate target can be purified and used in cell-free assays to confirm direct binding.[2][22]
-
Enzyme Activity Assays: If the target is an enzyme, test the ability of the compound to inhibit or activate it directly.[23][24]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (Kᵈ) and thermodynamics of the interaction.[24]
-
-
Cellular Validation:
-
Generate individual knockout or knockdown cell lines for the candidate target and confirm that they replicate the resistance phenotype observed in the screen.
-
Perform target engagement assays, such as a Western blot-based CETSA, to confirm that the compound binds the target protein in intact cells at relevant concentrations.[12][16]
-
By integrating the predictive power of in silico tools, the direct evidence from biochemical methods, and the functional insights from genetic screens, researchers can confidently and efficiently navigate the complex process of biological target identification for novel compounds like the 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid analogs.
References
- Target Identification and Validation (Small Molecules). University College London.
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available from: [Link]
- Biochemical assays in drug discovery and development. Celtarys Research.
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Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]
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Gfeller, D. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available from: [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]
- Small-molecule Target and Pathway Identification. Broad Institute.
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In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]
- CRISPR Screens: Approaches, Strategies, and Workflow. Synthego.
- In Silico Target Prediction. Creative Biolabs.
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Sirci, F., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules. Available from: [Link]
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Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available from: [Link]
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CRISPR Approaches to Small Molecule Target Identification. ResearchGate. Available from: [Link]
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Ha, N., et al. (2022). Current Advances in CETSA. Frontiers in Chemistry. Available from: [Link]
- How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
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Jost, M., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. ACS Chemical Biology. Available from: [Link]
- CRISPR for Disease Modeling and Target Discovery. Discovery On Target.
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An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. Available from: [Link]
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CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. ResearchGate. Available from: [Link]
- Target & Lead Identification & Validation. Thermo Fisher Scientific - US.
- Biochemical Assay Development. Charnwood Discovery.
- Boost your drug discovery success by adopting proteome-wide CETSA profiling earlier. Pelago Bioscience.
-
Hart, C. P. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available from: [Link]
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- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
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- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide offers a comparative analysis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid of significant interest in medicinal chemistry. While specific peer-reviewed literature on this exact molecule is emerging, this guide synthesizes data from closely related compounds to provide a robust framework for its synthesis, characterization, and potential biological applications. By examining structurally analogous compounds, we can infer and project the chemical and biological profile of our target molecule, offering valuable insights for researchers in drug discovery and development.
Introduction: The Rationale for Fluorination in Drug Design
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2][3] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group, in particular, is known to increase potency and bioavailability. Biphenyl carboxylic acids, as a class, have demonstrated a range of biological activities, including anti-inflammatory and analgesic effects, making them attractive scaffolds for drug development.[4][5][6][7][8] This guide will focus on 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid as a case study, comparing its projected properties with known, structurally similar compounds.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[9][10][11][12][13]
Comparative Synthetic Approach:
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product |
| 2-Fluoro-4-bromobenzoic acid | 3-(Trifluoromethoxy)phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, Reflux | 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid |
| 2-Fluoro-4-iodobenzoic acid | 3-(Trifluoromethoxy)phenylboronic acid | Pd(OAc)2, PPh3, K3PO4, Dioxane, 90 °C | 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid |
Causality in Experimental Choices: The choice of palladium catalyst, base, and solvent system is critical for optimizing the reaction yield and purity. For instance, Pd(PPh3)4 is a commonly used, versatile catalyst, while the use of a phosphine ligand-free palladium source like Pd(OAc)2 can sometimes lead to higher activity.[12] The base (e.g., Na2CO3, K3PO4) is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-Fluoro-4-bromobenzoic acid (1.0 eq), 3-(Trifluoromethoxy)phenylboronic acid (1.2 eq), and Sodium Carbonate (2.5 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Add the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/Water).
Synthetic Workflow Diagram:
Caption: Suzuki-Miyaura synthesis of the target compound.
Spectroscopic Characterization: A Predictive Analysis
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.2 ppm, with splitting patterns influenced by fluorine and trifluoromethoxy substituents. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Signals for the carboxylic acid carbon around 165-170 ppm. Aromatic carbons will appear between 110-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). The trifluoromethoxy carbon will appear as a quartet due to coupling with fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine on the benzoic acid ring and another for the trifluoromethoxy group. |
| IR | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch around 1700 cm⁻¹. C-F stretching vibrations in the region of 1100-1300 cm⁻¹. |
| Mass Spec | The molecular ion peak (M+) corresponding to the exact mass of the compound (C14H8F4O3). Characteristic fragmentation patterns involving the loss of -COOH and -OCF3. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Biological Activity: A Comparative Perspective
Biphenyl carboxylic acids are known to exhibit a range of biological activities, with anti-inflammatory and analgesic properties being the most prominent.[4][5][6][7][8] The structural features of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid suggest it may also possess similar activities.
Comparative Biological Activity of Related Compounds:
| Compound Class | Biological Activity | Key Structural Features | Reference |
| Biphenyl Carboxamides | Anti-inflammatory, Analgesic | Biphenyl scaffold with a carboxamide linker. | [4][8] |
| Biphenyl-4-carboxylic acid derivatives | Anti-inflammatory | Biphenyl core with a carboxylic acid group. | [5][6] |
| 4-biphenylyl alkanoic acids | Anti-inflammatory, Analgesic, Antipyretic | Biphenyl with an alkanoic acid side chain. | [7] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] The carboxylic acid moiety is often crucial for this activity. The specific substitution pattern on the biphenyl rings, including the presence and position of fluorine and trifluoromethyl groups, can significantly modulate the potency and selectivity of COX inhibition.[19][20] The fluorinated substituents in 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid are expected to enhance its lipophilicity and potentially its binding affinity to target enzymes.[1][2][3]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Assay Procedure: In a microplate, incubate the enzyme with various concentrations of the test compound (and a vehicle control) for a specified time.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
COX Inhibition Pathway Diagram:
Caption: Inhibition of the COX pathway by the test compound.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid based on established chemical principles and data from structurally related compounds. The proposed synthetic route via Suzuki-Miyaura coupling is robust and well-documented for similar molecules. The predicted spectroscopic data provides a solid foundation for the characterization of this compound. Furthermore, the analysis of its structural features in the context of known bioactive biphenyl carboxylic acids suggests a strong potential for anti-inflammatory and analgesic activities.
Future research should focus on the actual synthesis and purification of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, followed by detailed spectroscopic characterization to confirm its structure. Subsequently, a thorough in vitro and in vivo biological evaluation is warranted to determine its efficacy and selectivity as a potential therapeutic agent. This systematic approach will be crucial in validating the predictions made in this guide and fully elucidating the potential of this promising molecule.
References
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- 5. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is a non-negotiable pillar of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a compound whose structural motifs—a fluorinated aromatic ring and a trifluoromethyl group—necessitate specialized handling. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a protocol that is both safe and scientifically sound.
Hazard Identification and Risk Assessment
Understanding the intrinsic chemical properties and associated hazards of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is the first step in establishing a safe disposal workflow. While specific toxicological data for this exact compound may be limited, its structural analogues provide a reliable basis for risk assessment. Compounds with similar fluorinated and trifluoromethylated benzoic acid structures are consistently classified as hazardous.[1][2][3]
The primary hazards include irritation to the skin, serious irritation to the eyes, and potential respiratory irritation if inhaled as a dust.[1][2][3] From a regulatory perspective, its chemical structure places it firmly in the category of halogenated organic compounds .[4][5] These substances are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the release of harmful byproducts.[6] Therefore, this compound must be treated as regulated hazardous waste and must not be disposed of via standard laboratory drains or in general waste.[7]
Table 1: Hazard Profile Summary (Based on Structural Analogues)
| Parameter | Information | Source |
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory) (Category 3) | [1][2][3] |
| Signal Word | Warning | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [8][9] |
| Hazardous Decomposition Products | Under thermal decomposition, may release carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF). | [8][9] |
| Disposal Classification | Regulated Hazardous Waste (Halogenated Organic Compound). | [6][7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal activities commence, the implementation of stringent safety measures is mandatory. All operations involving this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Source |
| Eye Protection | Chemical safety goggles or a face shield tested and approved under standards such as EN166 (EU). | Protects against splashes and airborne dust particles that can cause serious eye irritation. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. | Prevents direct skin contact, which can cause irritation. | [1][8] |
| Body Protection | A laboratory coat and long-sleeved clothing. | Minimizes the risk of accidental skin exposure. | [7] |
| Respiratory Protection | Not typically required for small-scale lab use with adequate ventilation (i.e., in a fume hood). For large spills or in poorly ventilated areas, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust, which may cause respiratory irritation. | [7][8] |
Waste Segregation and Containment: The Critical First Step
Proper segregation is the most crucial phase of chemical waste management. As a halogenated organic compound, 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid waste must be collected separately from other waste streams.
-
DO collect this waste in a designated, compatible, and properly sealed hazardous waste container, often provided by your institution's Environmental Health & Safety (EH&S) department.[7]
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.[7] Co-mingling waste streams complicates the disposal process, increases costs, and can create dangerous chemical incompatibilities.[7]
-
DO NOT dispose of this chemical down the drain under any circumstances.[7] This can lead to environmental contamination and damage to plumbing infrastructure.
The ideal waste container is one that is chemically resistant and can be securely sealed. If possible, using the original product container is a good practice as it is already compatible and labeled.[7]
Step-by-Step Disposal Procedure
Follow this protocol to ensure the safe collection and disposal of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid waste.
Step 1: Container Preparation
-
Obtain a designated hazardous waste container from your institution's EH&S office. Ensure it is clean, dry, and in good condition.
-
The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
Step 2: Waste Collection
-
Working inside a chemical fume hood and wearing the appropriate PPE, carefully transfer the waste solid into the designated container.
-
Avoid any actions that could generate dust.[7] If transferring a solution, use a funnel to prevent spills.
-
Keep the container closed at all times except when actively adding waste.[10]
Step 3: Labeling
-
Affix a hazardous waste tag to the container as soon as the first drop or crystal of waste is added.[7]
-
The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" or "Unwanted Material".[10]
-
The full, unabbreviated chemical name: "2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid".
-
The approximate quantity or percentage of the waste.
-
The date the waste was first added (the "accumulation start date").[10]
-
Any associated hazards (e.g., "Irritant").
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
Step 5: Arranging for Disposal
-
Once the container is full or the project is complete, arrange for pickup by your institution's licensed hazardous waste management provider or EH&S department.
-
Follow your institution's specific procedures for requesting a waste pickup, which often involves submitting an online form.[10]
-
Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.[8]
Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is vital to mitigate risks.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ensure Ventilation : Ensure the area is well-ventilated to disperse any airborne dust. Do not attempt cleanup without adequate ventilation.[7]
-
Don PPE : Before approaching the spill, don the full PPE detailed in Table 2.
-
Containment : Prevent the powder from spreading or entering drains.[7]
-
Cleanup : Carefully sweep or vacuum the spilled material.[1][7] Avoid actions that generate dust. Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a suitable, clearly labeled container for hazardous waste disposal.[7]
-
Decontamination : Thoroughly clean the affected area with an appropriate solvent or soap and water, and dispose of all cleanup materials as hazardous waste.[8]
Regulatory Context
The procedures outlined in this guide are grounded in regulations set forth by major governing bodies. The U.S. Environmental Protection Agency (EPA) establishes standards for the disposal of hazardous wastes, including specific regulations for halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[6][10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety standards, including the Hazard Communication Standard (1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER), to ensure employee protection.[11][12][13] Adherence to these institutional procedures ensures compliance with these federal mandates.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
Caption: Disposal workflow for 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid.
References
-
Benchchem. Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide.
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Benchchem. Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
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Ossila. 2-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet.
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University of North Carolina at Chapel Hill. Environment, Health and Safety Manual - Chapter 05.07: Chemical Waste Disposal.
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PubChem, National Institutes of Health. 2-Fluoro-4-methoxybenzoic acid.
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Fisher Scientific. 3-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet.
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Fisher Scientific. 2-Fluoro-4-(trifluoromethoxy)benzoic acid Safety Data Sheet.
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Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know.
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Synquest Labs. 3-Fluoro-4-(trifluoromethoxy)benzoic acid Safety Data Sheet.
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CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Sigma-Aldrich. Benzoic acid Safety Data Sheet.
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Carl ROTH. Safety Data Sheet: Benzoic acid.
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Thermo Fisher Scientific. 2-(Trifluoromethoxy)benzoic acid Safety Data Sheet.
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Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
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Occupational Safety and Health Administration. Hazardous Waste - Standards.
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A Senior Application Scientist's Guide to Handling 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. As a fluorinated aromatic carboxylic acid, this compound requires stringent safety measures to mitigate risks associated with its corrosive nature and potential for respiratory and skin irritation. The procedures outlined below are designed to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Analysis and Risk Mitigation
2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a solid, likely a powder, that presents several key hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally analogous compounds—such as 2-Fluoro-4-(trifluoromethoxy)benzoic acid and other fluorinated benzoic acids—indicate a consistent hazard profile.
Primary Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3] Dust from the solid can react with skin moisture, leading to corrosive effects.[4]
-
Serious Eye Damage/Irritation (Category 2/2A): Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation (Category 3): Inhalation of dust may cause respiratory tract irritation.[1][2][5]
The presence of both fluoro- and trifluoromethoxy- groups necessitates careful handling, as fluorinated organic compounds can have unique reactivity and toxicological profiles.[6] The fundamental principle of risk mitigation is to use a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a dynamic risk assessment based on the specific procedure being performed. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Laboratory Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloved Recommended | Flame-Resistant Lab Coat | Required: Certified Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile or Neoprene) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Required: Certified Chemical Fume Hood |
| Routine Experimental Use | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile or Neoprene) | Flame-Resistant Lab Coat | Required: Certified Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Apron or Coveralls | Air-Purifying Respirator (APR) with appropriate cartridges may be necessary for large spills.[7] |
Eye and Face Protection
Due to its classification as a severe eye irritant, robust eye protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when the compound is handled.[6] They provide a seal around the eyes to protect against dust and splashes.
-
Face Shield: A face shield must be worn in addition to splash goggles during activities with a higher risk of splashes or aerosol generation, such as transferring the solid, preparing solutions, or cleaning up spills.[4][8] A face shield alone does not provide adequate protection.[4]
Skin and Body Protection
-
Gloves: Use chemical-resistant gloves such as nitrile or neoprene.[7] Always inspect gloves for tears or punctures before use. For handling the pure solid or concentrated solutions, double-gloving is recommended to provide an extra layer of protection.[6] Contaminated gloves must be removed and disposed of properly.
-
Lab Coat: A flame-resistant lab coat is standard for all laboratory work.[6]
-
Chemical-Resistant Apron: An apron made of rubber or another resistant material should be worn over the lab coat when handling larger quantities or during any operation where significant splashes could occur.[4][9]
Respiratory Protection
The primary method for respiratory protection is an engineering control.
-
Chemical Fume Hood: All work involving the solid form of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid must be performed in a properly functioning and certified chemical fume hood.[4][6][8] This is critical to contain dust and prevent inhalation, which can cause respiratory irritation.[1][2] The hood's sash acts as a physical barrier and should be kept as low as possible.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safety. The following diagram illustrates the key stages of handling this compound.
Caption: Safe Handling Workflow for Fluorinated Benzoic Acids.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure an emergency shower and eyewash station are accessible and unobstructed.[4] Prepare spill cleanup materials appropriate for acidic powders.
-
Location: Conduct all manipulations of the solid compound within a certified chemical fume hood.[8]
-
Weighing: To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the solid to a tared, anti-static weigh boat or beaker.
-
Transfers: When adding the solid to a solvent, do so slowly to avoid splashing. If creating an aqueous solution, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[4][8]
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula and the work surface within the fume hood.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water after the procedure is complete.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Emergency Response Decision Tree.
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][4]
-
Eye Contact: Go directly to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[4] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call for a poison center or doctor.[1]
-
Spill: For a small spill inside a fume hood, use a spill kit with a neutralizer for acids (like sodium bicarbonate or calcium carbonate) before collecting the material with absorbent pads.[4] For large spills, evacuate the area and contact your institution's emergency response team.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount to ensure safety and environmental compliance. As a fluorinated organic compound, this chemical is classified as halogenated organic waste .[10][11]
Key Disposal Principles:
-
Segregation is Mandatory: Never mix halogenated organic waste with non-halogenated organic waste. The disposal cost and method for halogenated waste are significantly different.[11][12]
-
Use Designated Containers: Collect all waste containing 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[10][13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all components within the container.[13][14] Do not use abbreviations.
-
pH Neutrality: Do not combine acidic and basic waste streams in the same container.[10][12]
-
Types of Waste:
-
Solid Waste: Unused or contaminated solid chemical.
-
Contaminated Materials: Used weigh boats, gloves, absorbent pads, and any other disposable items that have come into contact with the chemical.
-
Liquid Waste: Solutions containing the dissolved compound.
-
Disposal Protocol:
-
Place all contaminated solid items (gloves, wipes, etc.) into a plastic bag within the fume hood, seal it, and then place it in the designated solid halogenated waste container.
-
Collect all solutions containing the compound in a compatible, sealed liquid halogenated waste container.
-
Keep the waste container closed at all times except when adding waste.[13][14]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[14]
-
When the container is full, arrange for pickup by your institution's environmental health and safety (EHS) department.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, ensuring a safe and productive laboratory environment.
References
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- CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Unknown Source. (2022, August 25). Safety Precautions for Corrosive Substances.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethoxy)benzoic acid.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Ossila. (2023, November 9). SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)benzoic acid.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-(Trifluoromethoxy)benzoic acid.
- SynQuest Labs. (n.d.). SAFETY DATA SHEET - 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzoic Acid.
- PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





